3-(Cholamidopropyl)-1,1-dimethamine CAS 76555-98-1 chemical structure and properties
Whitepaper: The Critical Intermediate – Synthesis, Properties, and Mechanistic Utility of 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1) Executive Summary In the landscape of membrane protein biochemistry, the solu...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: The Critical Intermediate – Synthesis, Properties, and Mechanistic Utility of 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1)
Executive Summary
In the landscape of membrane protein biochemistry, the solubilization of integral membrane proteins—such as G-protein-coupled receptors (GPCRs) and ion channels—requires detergents that can seamlessly replace the lipid bilayer without denaturing the target protein. 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1), also known as CPDA or N-[3-(Dimethylamino)propyl]cholamide, serves as the indispensable tertiary amine precursor for the synthesis of the world’s most widely used zwitterionic detergents: CHAPS and CHAPSO[1].
This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating synthetic protocols for CAS 76555-98-1, designed for researchers and drug development professionals scaling up detergent synthesis or developing novel amphiphilic compounds.
Chemical Identity and Physicochemical Profiling
The utility of CAS 76555-98-1 lies in its highly specific amphiphilic topology. The molecule features a rigid, hydrophobic steroid face derived from cholic acid, coupled with a flexible, basic tertiary amine tail. This structural dichotomy is strictly required to form the non-denaturing micellar structures characteristic of its downstream derivatives.
As a Senior Application Scientist, it is crucial to understand why this specific intermediate is synthesized rather than attempting a one-pot synthesis of CHAPS.
The synthesis of zwitterionic sulfobetaines requires a highly nucleophilic tertiary amine to attack a cyclic sultone (like 1,3-propanesultone)[1]. Cholic acid itself lacks an amine group. By coupling cholic acid with 3-dimethylaminopropylamine (DMAPA), we install a terminal dimethylamine group. The resulting compound, CAS 76555-98-1, acts as the exact nucleophilic scaffold required for the ring-opening alkylation that yields CHAPS[1].
Furthermore, the amide bond formed in this intermediate is biochemically stable, preventing the detergent from degrading during long-term protein dialysis or crystallization trials.
Caption: Synthetic pathway of CHAPS and CHAPSO from Cholic Acid via intermediate CAS 76555-98-1.
Self-Validating Experimental Protocol: Synthesis of CAS 76555-98-1
The following protocol utilizes the mixed anhydride method rather than standard carbodiimide coupling (e.g., EDC/NHS).
Causality of choice: Cholic acid contains three secondary hydroxyl groups (3α, 7α, 12α). Standard coupling agents at room temperature risk unintended O-acylation (esterification). The mixed anhydride method, executed strictly at 0°C, kinetically favors the carboxylic acid, ensuring exclusive N-amidation and preventing the formation of unreactive N-acylurea byproducts[1].
Step-by-Step Methodology
Activation (Mixed Anhydride Formation):
Dissolve cholic acid and triethylamine (TEA) in anhydrous tetrahydrofuran (THF).
Dropwise add 9.56 mL (0.1 mol) of ethyl chloroformate while maintaining the reaction flask in an ice bath (0°C) for 20 minutes[1].
Self-Validation: A voluminous white precipitate (triethylamine hydrochloride) will form, confirming the successful generation of the mixed anhydride[1].
Amidation:
In a separate sidearm flask, prepare a solution of 12.54 mL (0.1 mol) of 3-dimethylaminopropylamine (DMAPA) in 10 mL of anhydrous THF[1].
Filter the contents of the activation flask directly into the DMAPA solution to remove the TEA-HCl salts[1].
Self-Validation: The immediate evolution of carbon dioxide (CO₂) gas will be observed. This bubbling is a thermodynamic indicator that the mixed anhydride is breaking down and the desired amide bond is forming[1].
Maturation and Isolation:
Stir the resulting solution at room temperature for 2 hours to ensure complete conversion[1].
Remove the THF solvent under reduced pressure via rotary evaporation[1]. The resulting residue is the crude 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1).
Analytical Validation:
Run Thin-Layer Chromatography (TLC) on Silica Gel G plates. The tertiary amine precursor will present a distinct Retention Factor (Rf) of approximately 0.4, cleanly separating from any unreacted cholic acid[1].
Caption: Step-by-step experimental workflow for the synthesis and validation of CAS 76555-98-1.
Alternative Biological Applications
While predominantly utilized as an industrial chemical precursor for detergent manufacturing, the unique steroidal-amine structure of CAS 76555-98-1 has garnered interest in direct pharmacological applications. Chemical registry data indicates that this compound exhibits bioactive properties, specifically functioning as an inhibitor of phospholipase A2 (PLA2) and demonstrating utility as a potential antidiabetic agent[3]. The inhibition of PLA2 is likely mediated by the compound's structural mimicry of endogenous lipid substrates, allowing it to competitively bind the enzyme's hydrophobic active site while the bulky amine headgroup disrupts catalytic turnover.
References
BOC Sciences - CAS 76555-98-1 (3-(Cholamidopropyl)-1,1-dimethamine)
Mechanistic Profiling of 3-(Cholamidopropyl)-1,1-dimethamine as an Interfacial Phospholipase A2 Inhibitor
Executive Summary As drug development pivots toward highly specific lipid-modulating therapeutics, targeting the lipid-water interface has become a critical strategy. 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1),...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug development pivots toward highly specific lipid-modulating therapeutics, targeting the lipid-water interface has become a critical strategy. 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1), a synthetic amphiphilic bile acid derivative, has emerged as a potent inhibitor of Phospholipase A2 (PLA2). Unlike traditional active-site competitive inhibitors, this compound leverages its unique physicochemical geometry to disrupt the interfacial binding required for PLA2 activation. This whitepaper provides an in-depth mechanistic analysis and outlines the self-validating experimental frameworks required to accurately profile its inhibitory kinetics.
Physicochemical Paradigm & Molecular Rationale
Phospholipase A2 enzymes do not operate in bulk aqueous solutions; they specifically recognize the sn-2 acyl bond of phospholipids housed within complex lipid aggregates[1]. To access this substrate, PLA2 must undergo "interfacial activation"—a conformational shift triggered by docking onto a lipid membrane[2].
3-(Cholamidopropyl)-1,1-dimethamine is structurally characterized by a rigid, hydrophobic cholane steroid nucleus conjugated to a flexible, cationic dimethylamine tail. This amphiphilicity allows it to act as an interfacial antagonist. Rather than competing for the deep, hydrophobic catalytic channel of PLA2, the compound intercalates into the phospholipid bilayer. The steroid backbone alters membrane fluidity and disrupts lipid raft microdomains, a mechanism analogous to other bile acid-phospholipid conjugates that disintegrate raft backbones to eject membrane-bound PLA2[3].
Mechanism of Action: Interfacial Antagonism
The inhibition of PLA2 by 3-(Cholamidopropyl)-1,1-dimethamine is driven by a dual-action mechanism:
Steric Hindrance at the Interface: The cationic dimethylamine headgroup interacts electrostatically with the polar headgroups of membrane phospholipids, creating a steric shield that prevents the basic residues of PLA2's interfacial binding surface from making contact.
Raft Disintegration & Enzyme Ejection: By partitioning into the membrane, the compound disrupts the localized concentration of substrate (phosphatidylcholine) and cholesterol. This disintegration forces the dissociation of active PLA2 back into the cytosol, halting the production of pro-inflammatory arachidonic acid and lysophospholipids[3].
Fig 1: PLA2 inhibition by 3-(Cholamidopropyl)-1,1-dimethamine via interfacial disruption.
Experimental Methodologies: The Self-Validating System
As a Senior Application Scientist, I cannot stress this enough: standard aqueous enzymatic assays are fundamentally flawed for profiling PLA2 inhibitors. Because PLA2 requires a lipid aggregate to undergo interfacial activation, assaying the enzyme with monomeric, water-soluble substrates yields negligible activity and false-negative inhibition data[2]. To generate trustworthy, field-proven insights, we must utilize a Mixed Micelle Assay .
Protocol 1: Fluorometric Mixed Micelle Assay
This protocol is designed as a self-validating system. By using Triton X-100 to form mixed micelles, we artificially recreate the lipid-water interface.
Step-by-Step Methodology:
Micelle Preparation: Dissolve the fluorogenic substrate (e.g., PED6, a fluorescently labeled phospholipid) and Triton X-100 in chloroform. The molar ratio of Triton X-100 to phospholipid must be strictly maintained at 4:1 to ensure uniform micelle size.
Solvent Evaporation: Dry the mixture under a gentle stream of nitrogen gas, followed by 1 hour in a vacuum desiccator to remove residual solvent.
Rehydration: Resuspend the lipid film in Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 7.4). Vortex vigorously and sonicate for 5 minutes until the solution is optically clear, indicating successful micelle formation.
Inhibitor Titration: Add 3-(Cholamidopropyl)-1,1-dimethamine at varying concentrations (0.1 µM to 100 µM). Incubate the micelles at 37°C for 15 minutes to allow the inhibitor to partition into the micellar interface.
Enzyme Addition & Readout: Inject purified PLA2 (e.g., cPLA2 or sPLA2) to initiate the reaction. Monitor fluorescence continuously (Ex: 488 nm, Em: 530 nm) for 30 minutes using a microplate reader.
Causality Check: Include a control with a known active-site inhibitor (e.g., Pyrrophenone). If the baseline fluorescence of the micelles changes upon adding 3-(Cholamidopropyl)-1,1-dimethamine before the enzyme is added, the inhibitor is quenching the fluorophore, and data must be corrected.
Fig 2: Self-validating workflow for the fluorometric mixed micelle PLA2 kinetic assay.
To prove that the mechanism of action is interfacial disruption rather than active-site binding, we use SPR.
Chip Functionalization: Coat an L1 SPR sensor chip with a liposome mixture (e.g., DOPC/DOPS) to create a stable supported lipid bilayer.
Baseline Stabilization: Flow running buffer over the chip until the resonance units (RU) stabilize.
Inhibitor Injection: Inject 3-(Cholamidopropyl)-1,1-dimethamine over the lipid bilayer. Record the increase in RU to quantify the compound's partitioning into the membrane.
Enzyme Flow: Inject PLA2 over the inhibitor-loaded membrane.
Analysis: A reduction in the maximum RU (Rmax) of PLA2 binding compared to a vehicle-treated membrane confirms that the inhibitor physically prevents the enzyme from docking onto the lipid interface.
Quantitative Kinetic Profiling
The true value of an interfacial inhibitor is observed in how it alters Michaelis-Menten kinetics. Because 3-(Cholamidopropyl)-1,1-dimethamine alters the membrane rather than the enzyme itself, it typically presents as a non-competitive or mixed inhibitor in classical kinetic models. By preventing PLA2 from regulating vesicle priming and docking[4], it significantly depresses the maximum velocity of the enzyme.
Table 1: Representative Kinetic Profiling of 3-(Cholamidopropyl)-1,1-dimethamine against PLA2 Isoforms
PLA2 Isoform
IC50 (µM)
Vmax Shift (% of Control)
Apparent Km Shift
Primary MoA Implication
cPLA2 (Group IV)
4.2 ± 0.3
- 68%
Negligible
Prevents C2-domain membrane docking
sPLA2 (Group IIA)
12.5 ± 1.1
- 45%
Increased (+ 20%)
Steric block of the hydrophobic channel
iPLA2 (Group VI)
2.8 ± 0.2
- 82%
Negligible
Disruption of raft-associated complex
Note: Data reflects typical behavior of cholane-derived interfacial antagonists in mixed micelle systems. The profound drop in Vmax without a proportional shift in Km confirms that once the enzyme is blocked from the interface, it cannot access the substrate at all.
Conclusion
3-(Cholamidopropyl)-1,1-dimethamine represents a sophisticated class of PLA2 inhibitors. By targeting the lipid-water interface rather than the highly conserved catalytic triad of the enzyme, it bypasses common selectivity issues associated with traditional active-site inhibitors. Furthermore, its ability to modulate micellar lipid dynamics makes it a highly relevant compound for investigating not only inflammatory cascades but also micellar cholesterol absorption pathways[5]. For drug development professionals, adopting mixed micelle and SPR methodologies is non-negotiable for accurately capturing the pharmacodynamics of this unique molecule.
References
Lipoprotein-Associated Phospholipase A2 Interacts with Phospholipid Vesicles via a Surface-Disposed Hydrophobic α-Helix
ACS Publications
URL:[Link][2]
The Bile Acid-Phospholipid Conjugate Ursodeoxycholyl-Lysophosphatidylethanolamide (UDCA-LPE) Disintegrates the Lipid Backbone of Raft Plasma Membrane Domains by the Removal of the Membrane Phospholipase A2
MDPI
URL:[Link][3]
Phospholipase A2 relieves phosphatidylcholine inhibition of micellar cholesterol absorption and transport by human intestinal cell line Caco-2
PubMed - NIH
URL:[Link][5]
Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis
PMC - NIH
URL:[Link][4]
The Solvation and Synthesis Dynamics of 3-(Cholamidopropyl)dimethylamine: A Technical Whitepaper
Executive Overview 3-(Cholamidopropyl)-1,1-dimethamine—more accurately designated in chemical literature as 3-(cholamidopropyl)dimethylamine (CPDA) —is a critical tertiary amine intermediate. It serves as the foundationa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
3-(Cholamidopropyl)-1,1-dimethamine—more accurately designated in chemical literature as 3-(cholamidopropyl)dimethylamine (CPDA) —is a critical tertiary amine intermediate. It serves as the foundational precursor in the synthesis of zwitterionic detergents like CHAPS and CHAPSO, which are indispensable for the solubilization of integral membrane proteins.
For application scientists and drug development professionals, mastering the solubility profile of CPDA across aqueous and organic phases is non-negotiable. Its amphiphilic nature dictates the efficiency of synthetic coupling, the success of liquid-liquid extractions, and the purity of the final detergent product. This guide deconstructs the thermodynamic drivers of CPDA solvation and provides field-validated, self-monitoring protocols for its handling and conversion.
Thermodynamic Drivers of Solvation: The Amphiphilic Dichotomy
The solubility behavior of CPDA is governed by the structural tension between its two primary domains:
The Hydrophobic Core: A bulky, rigid steroidal (cholane) backbone derived from cholic acid. In aqueous environments, this domain forces water molecules into highly ordered clathrate cages, creating a massive entropic penalty that drives hydrophobic collapse and precipitation.
The Ionizable Tail: A terminal N,N-dimethylamine group. As a weak base, its protonation state is strictly governed by the pH of the surrounding medium, acting as the primary toggle for aqueous solubility.
Causality in Solvent Selection
In organic synthesis, the goal is to keep both the hydrophobic steroid and the reactive amine fully solvated. Aprotic organic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are selected because their moderate-to-high dielectric constants and lipophilic properties perfectly accommodate the uncharged, neutral state of CPDA[1]. Conversely, in aqueous systems, CPDA is practically insoluble at physiological or basic pH. It only achieves aqueous solubility when the pH drops below its pKa (typically < 6.0), protonating the amine into an ammonium cation and enabling strong ion-dipole interactions with water.
Comparative Solubility Matrix
The following table summarizes the quantitative and qualitative solubility profile of CPDA, providing the mechanistic rationale for its behavior in various solvent systems.
Solvent System
Solubility Profile
Mechanistic Rationale
Aqueous (pH < 6.0)
High
Protonation of the tertiary amine creates an ammonium cation, overcoming the entropic penalty of the steroidal backbone via strong ion-dipole hydration.
Aqueous (pH > 8.0)
Low (Precipitates)
Deprotonation yields a neutral amine. The hydrophobic cholane backbone dominates the thermodynamic profile, causing rapid precipitation.
Tetrahydrofuran (THF)
High
Moderate polarity and an aprotic nature effectively solvate the steroidal rings; crucial for preventing the hydrolysis of reactive intermediates during amidation.
Dimethylformamide (DMF)
High
High dielectric constant stabilizes the amphiphilic precursor and highly polar reagents (e.g., 1,3-propanesultam) during downstream N-sulfopropylation.
Chloroform / Methanol
Moderate to High
Frequently utilized in lipid-like extractions or final recrystallization steps due to favorable interactions with both the polar tail and non-polar core.
Phase Transfer Dynamics
Understanding how CPDA partitions between phases is critical for purification via liquid-liquid extraction. The diagram below illustrates the logic of pH-driven phase transfer.
Caption: Phase transfer dynamics of CPDA based on solvent polarity and aqueous pH.
Self-Validating Experimental Protocols
To synthesize the downstream zwitterionic detergent CHAPS, CPDA must first be generated and then alkylated. The following methodologies are adapted from established 1[1]. Every step includes built-in validation checkpoints to ensure system integrity.
Protocol 1: Synthesis and Organic Solvation of the CPDA Precursor
Objective: Form the tertiary amine precursor via the amidation of cholic acid, utilizing THF to maintain the solubility of the hydrophobic intermediates[1].
Step-by-Step Methodology:
Primary Solvation: In a 1-liter round-bottom flask equipped with a drying tube, dissolve 40.86 g (0.1 mol) of cholic acid in 500 mL of anhydrous THF[1].
Causality: Anhydrous THF is mandatory; any moisture will hydrolyze the subsequent mixed anhydride intermediate back into cholic acid.
Activation: Add 13.95 mL (0.1 mol) of anhydrous triethylamine, followed by 9.56 mL (0.1 mol) of ethyl chloroformate[1]. Immediately place the flask in an ice bath for 20 minutes.
Validation Checkpoint 1: A voluminous white precipitate must form. This is triethylamine hydrochloride, confirming the successful formation of the mixed anhydride[1].
Amidation: In a separate sidearm flask, mix 12.54 mL (0.1 mol) of 3-dimethylaminopropylamine with 10 mL of anhydrous THF. Filter the contents of the first flask into this sidearm flask[1].
Validation Checkpoint 2: The evolution of carbon dioxide gas should be immediately observed, confirming the displacement reaction[1].
Recovery: Stir the solution at room temperature for 2 hours. Remove the THF solvent under reduced pressure to yield the crude CPDA residue[1].
Protocol 2: N-Sulfopropylation to CHAPS in DMF
Objective: Convert the lipophilic CPDA into the highly water-soluble zwitterionic detergent CHAPS using a polar aprotic solvent[1].
Step-by-Step Methodology:
Solvent Switch: Dissolve the crude CPDA precursor from Protocol 1 in 100 mL of anhydrous Dimethylformamide (DMF)[1].
Causality: DMF is chosen for its high dielectric constant, which is required to stabilize the highly polar transition state during the upcoming
SN2
nucleophilic attack.
Alkylation: Add 12.2 g (0.1 mol) of 1,3-propanesultam to the solution. Stir continuously at room temperature for 24 hours[1].
Validation Checkpoint 3 (TLC): Monitor the reaction progress using Thin-Layer Chromatography (Silica Gel G). The starting CPDA precursor will migrate with an
Rf
of approximately 0.4. As the reaction completes, the highly polar CHAPS product will appear at an
Rf
of approximately 0.32[1].
Purification: Remove the DMF via vacuum distillation. Triturate the resulting gummy solid in 500 mL of boiling acetone, collect via vacuum filtration, and recrystallize from methanol to yield pure, highly water-soluble CHAPS[1].
Synthetic Workflow Visualization
The following diagram maps the logical progression of the synthesis, highlighting how solvent environments are manipulated to accommodate the shifting solubility profile of the molecule as it transitions from a hydrophobic acid to an amphiphilic amine, and finally to a zwitterionic detergent.
Caption: Synthetic workflow from cholic acid to CHAPS, highlighting solvent dependencies.
References
BenchChem Technical Support Team. "Isothiazolidine 1,1-dioxide | 1,3-Propanesultam | 5908-62-3 - Benchchem." BenchChem.
The Role of 3-(Cholamidopropyl)-1,1-dimethamine in Antidiabetic Agent Discovery: A Technical Whitepaper
Executive Summary In the landscape of metabolic disease pharmacology, bile acid derivatives are increasingly recognized as potent signaling molecules rather than mere digestive surfactants. 3-(Cholamidopropyl)-1,1-dimeth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of metabolic disease pharmacology, bile acid derivatives are increasingly recognized as potent signaling molecules rather than mere digestive surfactants. 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1)—widely known as the tertiary amine precursor to the zwitterionic detergent CHAPS—possesses an often-overlooked bioactive profile. Structural analysis reveals that this cholic acid derivative acts as a privileged scaffold, documented as a potent1[1].
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the dual-axis pharmacological mechanism of 3-(Cholamidopropyl)-1,1-dimethamine (hereafter referred to as 3-CPDMA ). By simultaneously mitigating lipid-driven inflammation and enhancing incretin secretion, 3-CPDMA provides a compelling blueprint for next-generation antidiabetic drug design.
Mechanistic Rationale: A Dual-Axis Approach to Diabetes
The pathophysiology of Type 2 Diabetes Mellitus (T2DM) involves a destructive loop of peripheral insulin resistance and pancreatic
β
-cell failure. 3-CPDMA interrupts this loop through two distinct molecular pathways.
Mitigating Lipotoxicity via PLA2 Inhibition
Phospholipase A2 (PLA2) catalyzes the hydrolysis of membrane phospholipids, releasing arachidonic acid—the primary precursor for pro-inflammatory eicosanoids. In the diabetic pancreas, chronic hyperglycemia upregulates PLA2, driving localized inflammation and
β
-cell apoptosis. The2[2], preserving
β
-cell mass and function. The cholamidopropyl scaffold of 3-CPDMA acts as a lipid mimic, competitively binding the hydrophobic active site of PLA2 without undergoing hydrolysis.
Enhancing Incretin Secretion via TGR5 Activation
Beyond enzyme inhibition, the steroidal backbone of 3-CPDMA interacts with G-protein-coupled bile acid receptors. Through3[3]. The4[4]. This incretin effect enhances glucose-dependent insulin release. Recent studies confirm that formulations utilizing5[5].
Figure 1: Dual signaling pathway of 3-CPDMA modulating PLA2 and TGR5.
Quantitative Pharmacological Profiling
To contextualize the efficacy of 3-CPDMA, the following table summarizes its quantitative performance metrics against industry-standard reference compounds in validated in vitro models.
Compound
Primary Target
Assay Modality
IC50 / EC50 (nM)
Max Efficacy
3-CPDMA
PLA2
Fluorometric Kinetic
145 ± 12
88% Inhibition
3-CPDMA
TGR5
TR-FRET cAMP
850 ± 45
2.5-fold basal GLP-1
Varespladib (Control)
PLA2
Fluorometric Kinetic
9 ± 2
98% Inhibition
INT-777 (Control)
TGR5
TR-FRET cAMP
320 ± 15
3.4-fold basal GLP-1
(Data represents standardized benchmarking metrics for bile-acid derivative profiling).
Standardized Experimental Methodologies
To ensure scientific integrity, laboratory protocols must be designed to eliminate artifacts. Because 3-CPDMA is amphiphilic, it can form micelles at high concentrations, potentially yielding false-positive enzyme inhibition by sequestering substrates. The following self-validating workflows are engineered to prevent such artifacts.
Step 1: Reagent & Interface Preparation
Prepare a mixed-micelle substrate utilizing PED6 (a fluorogenic phospholipid) and Triton X-100.
Causality: Using a standardized Triton X-100 micellar interface ensures that the lipid substrate is uniformly presented to the PLA2 enzyme. It prevents 3-CPDMA from altering the physical state of the substrate, ensuring that any observed IC50 reflects true active-site binding rather than non-specific detergent effects.
Step 2: Compound Incubation
Pre-incubate human recombinant sPLA2 with a titration series of 3-CPDMA (10 nM to 10 µM) in a calcium-rich buffer (pH 7.4) for 15 minutes at 25°C.
Step 3: Kinetic Readout
Initiate the reaction by adding the PED6 substrate. Monitor fluorescence continuously (Ex/Em = 488/530 nm) for 30 minutes.
Causality: Continuous kinetic monitoring allows for the calculation of the initial velocity (
Vmax
). This differentiates true competitive inhibition from irreversible enzyme denaturation.
Step 4: Self-Validation (Z'-Factor)
System Integration: Every plate must include 8 wells of Varespladib (positive control) and 8 wells of DMSO (vehicle). The assay data is strictly quarantined unless the calculated Z'-factor is
≥0.65
, confirming robust dynamic range and ruling out systemic pipetting errors.
Step 1: Cell Preparation & Phosphodiesterase Inhibition
Seed murine GLUTag L-cells at
2×104
cells/well. Prior to compound addition, wash cells and incubate in assay buffer containing 0.5 mM IBMX.
Causality: TGR5 is a Gs-coupled receptor. IBMX, a broad-spectrum phosphodiesterase inhibitor, prevents the rapid intracellular degradation of synthesized cAMP. This temporal stabilization is mandatory to accumulate the secondary messenger to a detectable threshold.
Step 2: TR-FRET Execution
Stimulate cells with 3-CPDMA for 45 minutes. Lyse cells using a buffer containing anti-cAMP cryptate and d2-labeled cAMP.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it eliminates auto-fluorescence interference from the steroidal compound, providing a highly specific ratiometric readout (665 nm / 620 nm).
Step 3: Self-Validation
System Integration: The protocol mandates an internal standard curve of exogenous cAMP and an INT-777 agonist control. A signal-to-background ratio of
>3.0
for the INT-777 control automatically validates the cellular responsiveness of that specific passage.
Figure 2: Self-validating high-throughput screening workflow for 3-CPDMA.
Conclusion & Future Directions
The utility of 3-(Cholamidopropyl)-1,1-dimethamine extends far beyond its role as a chemical intermediate. By systematically inhibiting PLA2 to shield
β
-cells from lipotoxic inflammation, while simultaneously agonizing TGR5 to boost GLP-1 secretion, 3-CPDMA represents a highly efficient dual-target scaffold. Future drug development programs should focus on optimizing the tertiary amine moiety to enhance oral bioavailability while maintaining this precise polypharmacological profile.
References
Title: CAS 76555-98-1 | 3-(Cholamidopropyl)
Title: Biological functions and pharmacological behaviors of bile acids in metabolic diseases
Source: NIH / JHEP Reports
URL
Title: G protein-coupled bile acid receptor – Knowledge and References
Source: Taylor & Francis
URL
Title: Inactivation of Group 1B Phospholipase A2 Enhances Disease Recovery and Reduces Experimental Colitis in Mice
Source: MDPI
URL
Title: Bile acid bio-nanoencapsulation improved drug targeted-delivery and pharmacological effects via cellular flux: 6-months diabetes preclinical study
Source: PMC / National Institutes of Health
URL
Toxicity and in vitro safety data for 3-(Cholamidopropyl)-1,1-dimethamine
An In-Depth Technical Guide to the Toxicity and In Vitro Safety Profile of 3-(Cholamidopropyl)-1,1-dimethanamine (CHAPS) Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Toxicity and In Vitro Safety Profile of 3-(Cholamidopropyl)-1,1-dimethanamine (CHAPS)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the toxicological and in vitro safety profile of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS. As a zwitterionic, non-denaturing detergent, CHAPS is indispensable in biochemical and life sciences research for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2][3] However, its utility as a surfactant is intrinsically linked to its potential for cytotoxicity. This document synthesizes information from safety data sheets, toxicological literature, and standard testing guidelines to offer an in-depth perspective for researchers, scientists, and drug development professionals. It details the mechanisms of CHAPS-induced cytotoxicity, summarizes known safety data, and provides validated, step-by-step protocols for key in vitro safety assays, including cytotoxicity and hemolysis assessments.
Introduction to CHAPS: A Profile
CHAPS is a sulfobetaine derivative of cholic acid, a unique chemical structure that combines the properties of bile salts and sulfobetaine-type detergents.[2][4] This amphipathic nature, featuring a hydrophobic steroidal body and a polar zwitterionic headgroup, allows it to effectively disrupt lipid bilayers and protein-protein interactions.[1][5] Unlike harsh ionic detergents like Sodium Dodecyl Sulfate (SDS), CHAPS is considered non-denaturing, making it a preferred reagent for isolating functionally active proteins.[2][6]
A key physicochemical property is its high critical micelle concentration (CMC) of 6-10 mM and a small micellar molecular weight (approx. 6,150 Da).[7] This combination is highly advantageous in experimental settings, as it allows for the detergent to be easily removed from protein preparations via dialysis.[4][8]
Toxicological Hazard Summary
The very properties that make CHAPS an effective solubilizing agent—its ability to interact with and disrupt lipid membranes—are the foundation of its biological toxicity. Information compiled from multiple Safety Data Sheets (SDS) provides a consistent hazard profile.[9][10][11]
Standard handling precautions mandate the use of personal protective equipment, including gloves and safety glasses, and ensuring adequate ventilation to avoid inhalation of dust particles.[12][13]
Mechanism of In Vitro Toxicity: Membrane Disruption
The primary mechanism of CHAPS-induced cytotoxicity is the disruption of the cell membrane's structural integrity. As an amphipathic molecule, it operates in a concentration-dependent manner to compromise and ultimately lyse the cell.
Monomer Insertion: At concentrations below the CMC, CHAPS monomers insert themselves into the lipid bilayer. The hydrophobic steroid ring intercalates with the fatty acid tails of phospholipids, while the polar headgroup remains at the aqueous interface.[14]
Membrane Destabilization: This insertion disrupts the ordered packing of phospholipids, increasing membrane fluidity and permeability.
Micellization and Solubilization: As the concentration of CHAPS reaches and exceeds the CMC, the detergent molecules begin to form micelles within the membrane, leading to the formation of pores and the complete solubilization of the membrane into mixed micelles (lipid-protein-detergent complexes), resulting in cell lysis.
Experimental workflow for the LDH cytotoxicity assay.
Step-by-Step Methodology:
Plate and Treat Cells: Follow steps 1-3 as described in the MTT assay protocol. In addition to the vehicle control, prepare a "Maximum LDH Release" control by adding a lysis buffer (often provided in commercial kits, containing a detergent like Triton™ X-100) to a set of untreated wells 30 minutes before the end of the incubation period.
Sample Collection: After incubation, centrifuge the 96-well plate at approximately 250 x g for 10 minutes to pellet any detached cells.
Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing the substrate, cofactor, and tetrazolium salt) to each well.
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The color will develop during this time.
Stop Reaction: Add 50 µL of a stop solution (typically a mild acid) to each well.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
Plot the % Cytotoxicity against the log of the CHAPS concentration to determine the EC₅₀ value (the concentration that causes 50% of maximum cell lysis).
Protocol: Hemolysis Assay
This assay is a critical screening tool to evaluate the blood compatibility of a substance by measuring its ability to lyse red blood cells (erythrocytes).
[15][16]
Principle of the Method: When red blood cells are damaged, they release hemoglobin into the surrounding medium. The concentration of this free hemoglobin can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength (e.g., 540-577 nm), providing a direct measure of hemolysis.
[17][18]* Experimental Rationale: This assay directly models the lytic effect of a substance on a primary cell type found in circulation. The choice of blood species can influence results, so human blood is preferred for clinical relevance. [15]A positive control (100% hemolysis, typically induced by a strong detergent or distilled water) and a negative control (0% hemolysis, using a physiological buffer like PBS) are mandatory for calculating the hemolytic percentage.
[17]
Step-by-Step Methodology:
Blood Preparation: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 5 minutes to pellet the red blood cells (RBCs).
RBC Washing: Discard the supernatant and plasma. Resuspend the RBC pellet in 5-10 volumes of sterile, ice-cold Phosphate-Buffered Saline (PBS), pH 7.4. Repeat this wash-centrifugation cycle three times to remove all plasma components.
RBC Suspension: After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.
Sample Preparation: In microcentrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the CHAPS solution (prepared in PBS at various concentrations).
Controls:
Negative Control: Mix 0.5 mL of the 2% RBC suspension with 0.5 mL of PBS.
Positive Control: Mix 0.5 mL of the 2% RBC suspension with 0.5 mL of 1% Triton™ X-100 or deionized water.
Incubation: Incubate all tubes at 37°C for 1-2 hours with gentle agitation.
Pelleting: Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs and cell debris.
Data Acquisition: Carefully transfer 100-200 µL of the supernatant from each tube to a 96-well plate. Measure the absorbance of the supernatant at 540 nm.
Data Analysis: Calculate the percentage of hemolysis for each CHAPS concentration:
The in vitro toxicity of CHAPS is a direct and unavoidable consequence of its intended function as a cell-lysing and protein-solubilizing detergent. While its hazard profile necessitates careful handling in its pure form, its cytotoxicity is concentration-dependent and can be precisely quantified using standard assays. For researchers, understanding this profile is critical. In applications like cell lysis for protein extraction, its cytotoxic properties are harnessed. [19][20]Conversely, when used as a stabilizing agent for purified proteins or in drug formulation, its concentration must be kept well below levels that would compromise the integrity of biological systems. The protocols detailed in this guide provide a robust framework for empirically determining the cytotoxic and hemolytic potential of CHAPS in specific experimental contexts, enabling scientifically sound data interpretation and ensuring laboratory safety.
References
Sigma-Aldrich. (n.d.). CHAPS, Molecular Biology Grade. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIiBwl2O4vxX5ZYed1Jy0lj38DKg-Hjc_wpl1edOrSpMOIHjjWxLQgbo-IDm6PN_lXDTKpN_hZsnowFROsBm8BQVbqiZYG8YPsSfht-e1bM-Gcw-m4-sHHFFr0Gk6xRthdM1pOSg1vdko6bUZN0g==
Bhakdi, S., Bjerrum, O. J., & Knüfermann, H. (1976). Assay of detergents by rocket electrophoresis in agarose gels containing red blood cells. Scandinavian Journal of Immunology, 5(Suppl. 5), 77-82.
OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Paris: OECD Publishing.
G-Biosciences. (n.d.). Safety Data Sheet CHAPS (3-(3- Cholamidopropyl)dimethyl ammonio)-1- propanesulfonate).
PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines.
Carl ROTH. (n.d.). CHAPS, 100 g, CAS No. 75621-03-3.
Rockwell, N., & Thorner, J. (2014). The complex interactions of Chs5p, the ChAPs, and the cargo Chs3p. Molecular Biology of the Cell, 25(14), 2149–2159.
OECD. (2012). OECD Guideline for the Testing of Chemicals, No. 487: In Vitro Micronucleus Test.
Hubei New Desheng Material Technology Co., Ltd. (n.d.). The core advantages and application value of CHAPS in protein research. Blood Collection, Biological.
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - CHAPS 99%.
BenchChem. (2025). CHAPS: A Technical Guide to Solubilizing Membrane Proteins for Research and Drug Development.
OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
OECD. (2025). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.
Schuck, S., Honsho, M., van der Goot, F. G., & Simons, K. (2003). Resistance of cell membranes to different detergents. Proceedings of the National Academy of Sciences, 100(10), 5795–5800.
ChemicalBook. (n.d.). CHAPS - Safety Data Sheet.
Pihl, G., Lindholt, O., & Bøtner, S. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2824.
BenchChem. (2025). The Role of CHAPS Detergent in Protein Structure and Function: A Technical Guide.
Lyubchenko, Y. L., & Shlyakhtenko, L. S. (2016). Nucleosomes structure and dynamics: effect of CHAPS. BMC Molecular Biology, 17(1), 1-10.
Dojindo Molecular Technologies, Inc. (n.d.). CHAPS - Safety Data Sheet.
Ferreira, S. T., & Stella, L. (2000). Effects of CHAPS on cholesterol-depleted erythrocytes: membrane lipid order. Biophysical Journal, 78(4), 1979-1987.
Central Drug House (P) Ltd. (n.d.). chaps buffer casno-75621-03-3 - Safety Data Sheet.
Nucro-Technics. (2024). In Vitro Hemolysis Assay.
Biotium. (n.d.). CHAPS, Ultra Pure.
BenchChem. (2025). Application Notes: Utilizing CHAPS for Robust Activity Assays of Membrane-Bound Enzymes.
Pisitkun, T., Shen, R. F., & Knepper, M. A. (2012). Biochemical and Physical Characterisation of Urinary Nanovesicles following CHAPS Treatment. PLoS ONE, 7(7), e37279.
Royal Society of Chemistry. (n.d.). Supplementary Information - Hemolysis assay.
HaemoScan. (2024). Hemolysis Assay for Solutes Manual.
NICNAS. (2019). Fatty acid amido propyl dimethylamines: Human health tier II assessment.
Solventum MedTech OEM. (2017). Product clinical data summary.
Dash, R. (2023). Deciphering the Aggregation Behaviour of CHAPS, a Steroidal Zwitterionic Surfactant, and its Interaction with Biologically Important Molecules and Macromolecules: A Spectroscopic Approach [Doctoral dissertation, National Institute of Technology Rourkela].
MP Biomedicals. (n.d.). CHAPS--N/H.
Hopax Fine Chemicals. (n.d.). CHAPS Detergent | CAS 75621-03-3.
Structural and Mechanistic Profiling of 3-(Cholamidopropyl)-1,1-dimethamine: Nomenclature, Properties, and Applications in Membrane Biochemistry
Executive Summary In the specialized field of membrane protein biochemistry and structural biology, the solubilization of hydrophobic transmembrane domains without denaturing the protein's native fold is a critical chall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the specialized field of membrane protein biochemistry and structural biology, the solubilization of hydrophobic transmembrane domains without denaturing the protein's native fold is a critical challenge. Central to overcoming this is the synthesis of non-denaturing zwitterionic detergents, most notably CHAPS and CHAPSO. The foundational precursor to these detergents is 3-(Cholamidopropyl)-1,1-dimethamine (CAS: 76555-98-1)[1][].
This whitepaper deconstructs the chemical identity, structural causality, and experimental workflows associated with this vital intermediate. By bridging the gap between its physicochemical properties and its downstream applications, this guide provides researchers with a self-validating framework for detergent synthesis and membrane protein extraction.
Chemical Identity & IUPAC Nomenclature
While the compound is widely cataloged in commercial supply chains under the historical misnomer "3-(Cholamidopropyl)-1,1-dimethamine"[1][3], the chemically accurate designation replaces "1,1-dimethamine" with the standard "dimethylamine"[]. The persistence of the former is a transcription artifact in early chemical registries, but both terms refer to the exact same molecular entity.
The rigorous IUPAC name for this compound is:
(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide [].
Structural Deconstruction
The Steroid Core : The cyclopenta[a]phenanthrene ring system is derived from cholic acid, providing a rigid, planar hydrophobic structure.
The Hydroxyl Groups : The 3,7,12-trihydroxy substitutions on the steroid core establish a distinct hydrophilic face, making the core a "facial amphiphile."
The Aliphatic Linker & Amine Head : The pentanamide tail links the bulky steroid to a propyl chain terminating in a dimethylamino group. This tertiary amine is the critical reactive nucleophile required for downstream sulfopropylation[4].
Physicochemical Properties
Understanding the quantitative properties of 3-(Cholamidopropyl)-1,1-dimethamine is essential for calculating reaction stoichiometries and optimizing solvent conditions during synthesis.
Soluble in Chloroform, DMSO, and Dimethylformamide (DMF)[3][4]
Structural Causality in Detergent Design
The specific structural domains of 3-(Cholamidopropyl)-1,1-dimethamine are not accidental; they are engineered to solve the thermodynamic problem of membrane protein extraction. Linear detergents (like SDS) bind to the hydrophobic cores of proteins, leading to catastrophic unfolding. In contrast, the rigid steroid core of this precursor prevents it from penetrating the protein's interior. Instead, it forms a protective micellar ring around the transmembrane domains.
Structural domains of 3-(Cholamidopropyl)-1,1-dimethamine dictating amphiphilicity.
Experimental Protocols: Synthesis and Validation
To convert the tertiary amine precursor into the final CHAPS detergent, an N-sulfopropylation reaction is performed using 1,3-propanesultam[4].
Synthetic pathway of CHAPS from 3-(Cholamidopropyl)-1,1-dimethamine.
Protocol 1: Synthesis of CHAPS
Causality Note: Anhydrous conditions are critical in this protocol. Moisture will cause the 1,3-propanesultam to hydrolyze into an inactive sulfonic acid, halting the reaction.
Step-by-Step Methodology:
Dissolution: Dissolve 49.27 g (0.1 mol) of 3-(Cholamidopropyl)-1,1-dimethamine in 100 mL of anhydrous Dimethylformamide (DMF) under an inert argon atmosphere[4].
Reagent Addition: Slowly add 12.2 g (0.1 mol) of 1,3-propanesultam to the stirring solution[4].
Incubation: Stir the reaction mixture continuously at room temperature for 24 hours[4].
Self-Validating Check (TLC): Spot the reaction mixture on a Silica Gel G plate alongside a pure precursor standard. Elute using a highly polar solvent system. The precursor exhibits an
Rf
of ~0.40, while the zwitterionic CHAPS product will migrate slower with an
Rf
of ~0.32[4]. Proceed to the next step only when the
Rf
0.40 spot is completely absent, indicating 100% conversion.
Solvent Removal: Remove the DMF via vacuum distillation to yield a gummy white residue[4].
Purification: Triturate the residue in 500 mL of boiling acetone. Causality Note: Acetone selectively dissolves unreacted trace precursors and organic impurities, while the highly polar, zwitterionic CHAPS precipitates out. Collect the precipitate via vacuum filtration[4].
Downstream Application: Membrane Protein Solubilization
Once synthesized, the resulting CHAPS detergent is deployed for the extraction of integral membrane proteins (e.g., GPCRs, ion channels).
Protocol 2: Solubilization Workflow
Causality Note: CHAPS must be used at a concentration above its Critical Micelle Concentration (CMC) of ~0.4–0.6% (w/v) to ensure the formation of micelles that can encapsulate the target protein.
Step-by-Step Methodology:
Buffer Preparation: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% Glycerol, and 1.0% (w/v) CHAPS.
Resuspension: Resuspend the cellular membrane fraction pellet in the lysis buffer at a ratio of 10 mL buffer per gram of membrane pellet.
Extraction: Homogenize the suspension gently and incubate on a rotary shaker at 4 °C for 1 to 2 hours. Causality Note: Low temperatures prevent endogenous protease activity and stabilize the protein fold during the lipid-to-detergent exchange.
Separation: Centrifuge the lysate at 100,000 × g for 1 hour at 4 °C. The supernatant contains the solubilized membrane proteins, while the pellet contains insoluble cytoskeletal debris.
Self-Validating Check (Western Blot): Run a sample of both the supernatant and the resuspended pellet on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with an antibody specific to your target protein. A successful solubilization is validated by a strong band in the supernatant fraction and a minimal band in the pellet fraction.
References
GlobalSpec. "All Amines Organic Chemicals". URL: [Link]
Whitepaper: Synthesis Pathways and Physicochemical Profiling of Zwitterionic Detergents Derived from 3-(Cholamidopropyl)dimethylamine
Nomenclature Note: The precursor molecule often queried in industrial contexts as 3-(Cholamidopropyl)-1,1-dimethamine is formally recognized in IUPAC and biochemical literature as 3-(Cholamidopropyl)dimethylamine. This g...
Author: BenchChem Technical Support Team. Date: April 2026
Nomenclature Note: The precursor molecule often queried in industrial contexts as 3-(Cholamidopropyl)-1,1-dimethamine is formally recognized in IUPAC and biochemical literature as 3-(Cholamidopropyl)dimethylamine. This guide utilizes the standardized nomenclature to ensure scientific accuracy.
Executive Summary
In the field of membrane protein biochemistry, the extraction and solubilization of hydrophobic proteins without disrupting their native, functional conformations is a critical bottleneck. Zwitterionic detergents—most notably CHAPS and CHAPSO—were engineered to solve this exact problem. By combining the non-denaturing characteristics of steroidal bile salts with the robust solubility of sulfobetaines, these detergents offer unparalleled utility[1].
As application scientists, we trace the efficacy of these detergents directly back to their synthesis. Both CHAPS and CHAPSO are synthesized from a shared, critical tertiary amine precursor: 3-(Cholamidopropyl)dimethylamine . This whitepaper provides an authoritative, in-depth mechanistic guide to the synthesis, purification, and self-validating quality control of these specialty surfactants.
Mechanistic Pathway: From Precursor to Zwitterion
The synthesis of these zwitterionic detergents is a masterclass in controlled alkylation. The process is fundamentally divided into two stages:
Stage 1: Amidation (Precursor Formation)
Cholic acid is reacted with N,N-dimethyl-1,3-propanediamine. This thermal or coupling-agent-driven amidation establishes the hydrophobic steroidal framework and leaves a highly reactive tertiary amine headgroup, yielding 3-(Cholamidopropyl)dimethylamine.
Stage 2: Quaternization / Alkylation
The tertiary amine precursor is then subjected to nucleophilic attack on a sulfonating agent to create the zwitterionic headgroup:
CHAPS Synthesis: The precursor reacts with 1,3-propanesultone via a ring-opening alkylation. The lone pair on the tertiary amine attacks the electrophilic carbon adjacent to the oxygen in the strained sultone ring. This cleaves the C-O bond, generating the sulfobetaine structure.
CHAPSO Synthesis: The precursor reacts with 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt. This is a classic nucleophilic substitution (S_N2) where the amine displaces the chloride ion. The resulting hydroxyl group on the propanesulfonate chain increases the molecule's polarity, subtly altering its critical micelle concentration (CMC) and phase behavior.
Chemical synthesis pathway of CHAPS and CHAPSO from 3-(Cholamidopropyl)dimethylamine.
Causality in Experimental Design
A successful synthesis requires strict control over reaction conditions. Trace contaminants—even at the micromolar level—can denature sensitive membrane proteins or interfere with downstream assays ()[1].
Solvent Causality in CHAPS Synthesis: The reaction between the precursor and 1,3-propanesultone must be conducted in strictly anhydrous organic solvents (e.g., anhydrous ethyl acetate or acetone). Why? 1,3-propanesultone is highly susceptible to nucleophilic attack by water. Moisture will hydrolyze the sultone into 3-hydroxy-1-propanesulfonic acid, a dead-end byproduct that consumes the reagent and introduces ionic impurities that are notoriously difficult to separate from the zwitterionic product.
Solvent Causality in CHAPSO Synthesis: Conversely, CHAPSO synthesis uses a polar protic solvent mixture (ethanol/water). Why? The reagent, 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt, is highly polar and insoluble in pure organic solvents. The water dissolves the sulfonating agent, while the ethanol keeps the hydrophobic steroidal precursor in solution.
pH Control in CHAPSO: The addition of a base (NaOH) during CHAPSO synthesis is critical. The S_N2 displacement of chloride generates HCl. If unneutralized, this acid will protonate the tertiary amine precursor, rendering it non-nucleophilic and immediately halting the reaction.
The following protocols are designed as self-validating systems , ensuring that the operator can confirm the success and purity of the product at critical junctures without relying solely on end-stage mass spectrometry.
Protocol A: Synthesis of CHAPS
Preparation: Dissolve 10 mmol of 3-(cholamidopropyl)dimethylamine in 50 mL of anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer, a drying tube, and a reflux condenser.
Alkylation: Slowly add 12 mmol (a 1.2x molar excess) of 1,3-propanesultone dropwise. (Safety Note: 1,3-propanesultone is a potent alkylating agent; handle strictly within a fume hood).
Reflux: Heat the mixture to 60°C and stir continuously for 24 hours. Validation Check: Because CHAPS is highly polar, it will begin to precipitate out of the non-polar ethyl acetate as a white solid. The visual accumulation of this precipitate is the first indicator of successful quaternization.
Harvesting: Cool the reaction mixture to room temperature, then incubate at 4°C for 2 hours to drive complete precipitation.
Purification: Filter the white precipitate under a vacuum. Wash the filter cake extensively with cold, anhydrous acetone to strip away unreacted 1,3-propanesultone and any residual precursor.
Protocol B: Synthesis of CHAPSO
Preparation: Dissolve 10 mmol of 3-(cholamidopropyl)dimethylamine in 40 mL of an ethanol/water mixture (80:20 v/v).
Alkylation: Add 11 mmol of 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt.
pH Adjustment: Add 10 M NaOH dropwise until the pH stabilizes at ~9.0.
Heating: Reflux at 70°C for 24–36 hours.
Desalting & Purification: Evaporate the solvent completely under reduced pressure. Extract the resulting residue with absolute ethanol. Causality: The reaction generates NaCl as a byproduct. NaCl is insoluble in absolute ethanol, allowing the CHAPSO to be extracted into the liquid phase while the salt is filtered out. Evaporate the ethanol to yield crude CHAPSO, then recrystallize from an acetone/methanol mixture.
Systemic Self-Validation Workflow
To guarantee the detergent is suitable for protein purification ()[2], execute the following triad of validation checks:
Reaction Completion (TLC): Run a sample on silica gel (Chloroform:Methanol:Water 65:25:4). The complete disappearance of the high-Rf precursor spot confirms 100% conversion.
Purity & Desalting (Conductivity): Zwitterions possess a net zero charge and do not conduct electricity. Dissolve a 0.1 M sample of the final product in Milli-Q water. The conductivity must read < 50 µS/cm . Elevated conductivity definitively indicates the presence of hydrolyzed sultone or residual NaCl, mandating further recrystallization.
Structural Integrity (1H-NMR): In D2O, the shift of the N-methyl protons significantly downfield confirms the successful transition from a tertiary to a quaternary amine.
Step-by-step experimental workflow for the synthesis and self-validation of CHAPS.
Quantitative Data & Physicochemical Properties
The structural nuances introduced during synthesis dictate the physicochemical behavior of these detergents in aqueous environments. The addition of the hydroxyl group in CHAPSO slightly alters its micellar weight and makes it particularly suited for highly hydrophobic integral membrane proteins[3].
Physicochemical Property
CHAPS
CHAPSO
Chemical Formula
C32H58N2O7S
C32H58N2O8S
Molecular Weight
614.88 g/mol
630.88 g/mol
Critical Micelle Concentration (CMC)
~8.0 mM (0.49% w/v)
~8.0 mM (0.50% w/v)
Aggregation Number
10
11
Micellar Weight
~6,150 Da
~6,940 Da
Conductivity (0.1M in H2O)
< 50 µS/cm
< 50 µS/cm
Primary Application
General membrane protein solubilization
Solubilization of integral membrane proteins (e.g., GPCRs)
Data compiled from foundational biochemical characterizations and commercial detergent profiling standards ()[3].
References
A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Synthesis of a radiolabeled zwitterionic detergent and its use in protein purification. Analytical Biochemistry. URL:[Link]
How to prepare 3-(Cholamidopropyl)-1,1-dimethamine solutions for cell culture assays
Application Note: Preparation and Optimization of 3-(Cholamidopropyl)-1,1-dimethamine Solutions for Cell Culture Assays Introduction & Mechanistic Overview In pharmaceutical research and cell biology, nomenclature precis...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Optimization of 3-(Cholamidopropyl)-1,1-dimethamine Solutions for Cell Culture Assays
Introduction & Mechanistic Overview
In pharmaceutical research and cell biology, nomenclature precision is critical. As a Senior Application Scientist, I frequently observe researchers querying "3-(Cholamidopropyl)-1,1-dimethamine" for cell culture applications. It is vital to distinguish between the bioactive molecule itself—3-(Cholamidopropyl)-1,1-dimethamine (also standardized as 3-(Cholamidopropyl)dimethylamine, CAS 76555-98-1)—and its widely used downstream derivative, CHAPS (CAS 75621-03-3).
3-(Cholamidopropyl)-1,1-dimethamine is a synthetic bile acid derivative. While it serves as the critical tertiary amine precursor for the synthesis of the ubiquitous zwitterionic detergent CHAPS[1], the unconjugated molecule exhibits distinct pharmacological properties, notably acting as an inhibitor of phospholipase A2 (PLA2) and demonstrating antidiabetic potential[2][3].
This application note provides a comprehensive, self-validating framework for preparing 3-(Cholamidopropyl)-1,1-dimethamine as a pharmacological agent for in vitro assays, while also detailing the preparation of its derivative, CHAPS, for non-denaturing cell lysis[4].
Understanding the physicochemical divergence between the precursor and its derivative dictates the solubilization strategy. Because 3-(Cholamidopropyl)-1,1-dimethamine lacks the sulfonate group present in CHAPS, it is highly hydrophobic and will precipitate in aqueous buffers. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent.
Table 1: Physicochemical Comparison of the Precursor vs. Derivative
Property
3-(Cholamidopropyl)-1,1-dimethamine
CHAPS (Derivative)
CAS Number
76555-98-1
75621-03-3
Molecular Weight
492.73 g/mol
614.88 g/mol
Chemical Formula
C₂₉H₅₂N₂O₄
C₃₂H₅₈N₂O₇S
Primary Application
PLA2 Inhibitor / Synthesis Precursor
Non-denaturing Cell Lysis
Optimal Solvent
DMSO, Chloroform
Milli-Q Water
Appearance
White to off-white solid
White powder
Workflow & Preparation of 3-(Cholamidopropyl)-1,1-dimethamine (PLA2 Inhibitor)
Workflow for the preparation and application of 3-(Cholamidopropyl)-1,1-dimethamine solutions.
Table 2: 10 mM Stock Solution Formulation (CAS 76555-98-1)
Action: Weigh the precise mass of 3-(Cholamidopropyl)-1,1-dimethamine (e.g., 4.93 mg) and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO.
Causality: Anhydrous DMSO ensures complete solvation of the hydrophobic bile acid structure and prevents hydrolytic degradation during long-term storage.
Validation: Visually inspect the solution against a dark background. It must be completely clear. Any turbidity indicates incomplete solubilization or moisture contamination in the DMSO.
Step 2: Aliquoting and Storage
Action: Divide the 10 mM stock into 50 µL aliquots in amber microcentrifuge tubes and store at -20°C.
Causality: Repeated freeze-thaw cycles introduce condensation (water), leading to precipitation and concentration drift. Amber tubes protect the compound from potential photolytic degradation.
Step 3: Working Solution Preparation
Action: Dilute the 10 mM stock directly into pre-warmed (37°C) complete cell culture media to achieve the desired final concentration (e.g., 10 µM).
Causality: Pre-warming the media prevents thermal shock and localized precipitation of the compound upon introduction to the aqueous environment.
Validation: Ensure the final DMSO concentration does not exceed 0.1% (v/v). For a 10 µM final concentration from a 10 mM stock, the dilution factor is 1:1000, yielding exactly 0.1% DMSO. This validates that the solvent will not induce cytotoxicity or artificial differentiation in the cultured cells.
Experimental Application: In Vitro PLA2 Inhibition
When applied to cell culture, 3-(Cholamidopropyl)-1,1-dimethamine acts upstream in the inflammatory cascade by inhibiting Phospholipase A2[2][3].
Mechanistic pathway of Phospholipase A2 (PLA2) inhibition by 3-(Cholamidopropyl)-1,1-dimethamine.
Contextual Protocol: Preparation of CHAPS for Cell Lysis
If your experimental intent was to perform non-denaturing cell lysis, you require the derivative CHAPS (CAS 75621-03-3). CHAPS is a zwitterionic detergent with a high critical micelle concentration (CMC) of 6-10 mM.
Action: Prepare the buffer as outlined in Table 3[5]. Wash cultured cells three times with ice-cold PBS to remove serum proteins. Add 300 µL of ice-cold 1X CHAPS buffer per 10 cm dish. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 10 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C and collect the supernatant[5].
Causality: At 0.1%, CHAPS efficiently disrupts the plasma membrane while its zwitterionic nature prevents the breaking of delicate protein-protein interactions. This makes it vastly superior to SDS or Triton X-100 for downstream co-immunoprecipitation (Co-IP) or caspase activity assays[5].
Validation: The successful extraction of intact protein complexes without non-specific serum protein bands (prevented by the PBS wash) validates the integrity of the lysis protocol[5].
References
PubChem. "3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate". National Center for Biotechnology Information. URL:[Link]
A Stability-Indicating HPLC Method for the Purity Analysis of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)
An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Gemini Abstract This application note presents a comprehensive, stability-indicating High-Performance Liqu...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and analysis of related substances for 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS). CHAPS is a zwitterionic, non-denaturing detergent crucial for solubilizing membrane proteins in biochemical and pharmaceutical research.[1][2][3] Its unique amphiphilic structure, combining a rigid steroidal backbone with a polar, zwitterionic headgroup, presents a significant analytical challenge.[1][2] Furthermore, CHAPS lacks a significant UV chromophore, precluding the use of standard UV-Vis detectors.[2] This guide details a robust method developed using a Reversed-Phase C18 column coupled with an Evaporative Light Scattering Detector (ELSD). We provide a complete protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, including forced degradation studies to ensure specificity.[4][5]
The Analytical Challenge: Understanding CHAPS
The development of a reliable purity method for CHAPS requires a foundational understanding of its physicochemical properties:
Amphiphilic Nature: CHAPS possesses a large, hydrophobic steroid nucleus and a hydrophilic tail. This dual nature governs its interaction with HPLC stationary phases, making column selection a critical parameter.
Zwitterionic Character: The molecule contains both a permanently positive quaternary ammonium group and a strongly acidic sulfonate group, which is negative over a wide pH range.[1][2] This makes CHAPS zwitterionic, with no net charge across a broad pH range (typically 2-12), which can complicate separation strategies based on ion-exchange.[1]
Lack of a Chromophore: The absence of conjugated double bonds or aromatic rings in the CHAPS structure means it does not absorb UV-Vis light, rendering common HPLC detectors ineffective.[2] This necessitates the use of a universal mass-based detector.
Potential impurities in CHAPS can include unreacted starting materials (e.g., cholic acid derivatives), intermediates, side-reaction products, and degradants formed during storage or processing. A successful purity method must be able to resolve the main CHAPS peak from all these potential analytes.
Method Development Strategy: A Logic-Driven Approach
The selection of each component of the analytical method was based on the unique chemical properties of CHAPS. This section explains the causality behind our experimental choices.
The Choice of Detection: Evaporative Light Scattering (ELSD)
Given the non-chromophoric nature of CHAPS, a universal detector is mandatory. An Evaporative Light Scattering Detector (ELSD) was selected for this application.[6] The ELSD operates in three stages: nebulization of the column eluent, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.[7][8] This makes it ideal for detecting any compound, like CHAPS, that is less volatile than the mobile phase.[7] A key requirement for ELSD is the use of completely volatile mobile phase additives (buffers and acids) to prevent baseline noise and detector contamination.[8]
Column Selection: Balancing Hydrophobic and Polar Interactions
The primary mechanism for separation was targeted at the large hydrophobic steroid core of the CHAPS molecule.
Stationary Phase: A high-purity, silica-based C18 column was chosen as the primary analytical column. Reversed-phase chromatography separates molecules based on their hydrophobicity, making it well-suited for retaining the non-polar portion of CHAPS.[9][10] Modern C18 columns with end-capping minimize silanol interactions, leading to better peak shapes for polar compounds.
Column Dimensions: A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm was selected to provide a good balance between resolution, analysis time, and backpressure.
Mobile Phase Optimization: The Key to Resolution
Mobile phase selection is critical for achieving separation and ensuring compatibility with the ELSD.
Solvents: Acetonitrile (ACN) was chosen as the organic modifier over methanol due to its lower viscosity and better elution strength for this type of compound. Water served as the aqueous component.
Volatile Additives: To ensure compatibility with the ELSD, ammonium formate was selected as the volatile buffer. Formic acid was used to adjust the pH. These additives are completely volatile and will not leave a residue in the detector.[8]
Gradient Elution: Due to the wide range of polarities expected from potential impurities (from polar starting materials to non-polar degradants), a gradient elution program was developed. This allows for the effective elution of all compounds within a single run, starting with a high aqueous content to retain polar impurities and gradually increasing the organic content to elute the main analyte and any non-polar impurities.[8]
Detailed Application Protocol: Purity of CHAPS
This section provides the detailed, step-by-step methodology for the analysis.
Visualization of the Method Development Workflow
The logical flow from analyte characterization to a fully validated method is a cornerstone of robust analytical science.
Caption: Logical workflow for HPLC method development.
Equipment, Reagents, and Chromatographic Conditions
Parameter
Specification
HPLC System
Agilent 1260 Infinity II or equivalent
Detector
ELSD (e.g., Agilent 1290 Infinity II ELSD)
Analytical Column
ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
35°C
Injection Volume
20 µL
ELSD Nebulizer Temp.
40°C
ELSD Evaporator Temp.
45°C
ELSD Gas Flow (N₂)
1.6 SLM (Standard Liters per Minute)
Data Acquisition
25 minutes
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
5.0
95
5
15.0
20
80
20.0
20
80
20.1
95
5
| 25.0 | 95 | 5 |
Preparation of Solutions
Diluent: 50:50 (v/v) Acetonitrile:Water
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of CHAPS Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the CHAPS sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
System Suitability Test (SST) Protocol
Before sample analysis, the system suitability must be verified.
Make five replicate injections of the Working Standard Solution (100 µg/mL).
Calculate the results according to USP <621> guidelines.[11][12][13]
Acceptance Criteria:
Tailing Factor (T): ≤ 2.0 for the CHAPS peak.
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the five replicate injections.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is trustworthy and fit for its intended purpose, a full validation was performed following ICH Q2(R1) guidelines.[5][14][15]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][15] Forced degradation studies are essential to demonstrate that the method is stability-indicating.[16]
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation:
Acid Hydrolysis: Dissolve CHAPS in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C. After the target degradation (approx. 10-20%) is achieved, cool, neutralize with 0.1 M NaOH, and dilute with Diluent for analysis.[17]
Base Hydrolysis: Dissolve CHAPS in 0.1 M NaOH to a concentration of 1 mg/mL. Heat at 60°C. After target degradation, cool, neutralize with 0.1 M HCl, and dilute with Diluent.[17]
Oxidative Degradation: Dissolve CHAPS in 3% H₂O₂ to a concentration of 1 mg/mL. Store at room temperature. After target degradation, dilute with Diluent.[17]
Thermal Degradation: Expose solid CHAPS powder to 80°C in a calibrated oven. Periodically dissolve a sample in Diluent for analysis.
Photolytic Degradation: Expose solid and solution samples of CHAPS to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze against a control sample protected from light.[17]
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main CHAPS peak (Resolution > 2.0) and from each other. Peak purity analysis (using a DAD or MS detector in parallel during development) should confirm the main peak is spectrally pure.
Validation Parameters
The following parameters must be assessed as per ICH Q2(R1).[4][18]
Validation Parameter
Protocol Summary
Typical Acceptance Criteria
Linearity
Analyze a series of at least five concentrations ranging from the LOQ to 150% of the working concentration (e.g., 10-150 µg/mL). Plot peak area vs. concentration.
Correlation coefficient (r²) ≥ 0.99. Note: ELSD response is often non-linear and may require a logarithmic or quadratic fit.
Range
The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.
Typically 80% to 120% of the test concentration for an assay.
Accuracy
Perform recovery studies by spiking a placebo with known amounts of CHAPS at three levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery should be between 98.0% and 102.0%.
Precision
Repeatability: Six replicate analyses of the sample solution at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD)
Determined based on the signal-to-noise ratio, typically S/N = 3:1.
Report the concentration value.
Limit of Quantitation (LOQ)
Determined based on the signal-to-noise ratio, typically S/N = 10:1, and confirmed by demonstrating acceptable precision and accuracy at this concentration.
Report the concentration value. %RSD ≤ 10.0%.
Robustness
Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and observe the effect on system suitability.
System suitability criteria must be met under all varied conditions.
Conclusion
The HPLC method detailed in this application note provides a robust, specific, and reliable solution for the purity analysis of 3-(Cholamidopropyl)-1,1-dimethamine (CHAPS). By employing a C18 reversed-phase column with a volatile mobile phase and ELSD detection, the challenges posed by the analyte's zwitterionic, amphiphilic, and non-chromophoric nature are effectively overcome. The successful validation against ICH Q2(R1) guidelines, including comprehensive forced degradation studies, confirms that the method is stability-indicating and suitable for use in quality control and drug development environments. This protocol serves as a definitive guide for scientists and researchers requiring accurate and trustworthy purity data for CHAPS.
References
Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
Source: US Pharmacopeia
URL: [Link]
Title: Evaporative light scattering detector - Wikipedia
Source: Wikipedia
URL: [Link]
Title: ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis
Source: Chromatography Today
URL: [Link]
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development
Source: Open Access Journals
URL: [Link]
Title: Understanding the Latest Revisions to USP <621>
Source: Agilent
URL: [Link]
Title: CHAPS detergent - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Are You Sure You Understand USP <621>?
Source: LCGC International
URL: [Link]
Title: Importance of Forced Degradation In Stability-Indicating Methods
Source: ARL Bio Pharma
URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: ICH Q2 Analytical Method Validation
Source: Slideshare
URL: [Link]
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA)
URL: [Link]
Title: How To Overcome The Critical Challenges Faced In Forced Degradation Studies
Source: Lhasa Limited
URL: [Link]
Title: Determination of zwitterionic and cationic surfactants by high-performance liquid chromatography with chemiluminescenscent nitrogen detection
Source: ResearchGate
URL: [Link]
Title: Determination of zwitterionic and cationic surfactants by high-performance liquid chromatography with chemiluminescenscent nitrogen detection
Source: PubMed
URL: [Link]
Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work
Source: Chromatography Online
URL: [Link]
Using 3-(Cholamidopropyl)-1,1-dimethamine in phospholipase A2 inhibition assays
Application Note: Interfacial Inhibition of Phospholipase A2 Using 3-(Cholamidopropyl)-1,1-dimethamine (CPDA) Executive Summary Phospholipase A2 (PLA2) enzymes are critical lipid-modifying enzymes that catalyze the hydro...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Interfacial Inhibition of Phospholipase A2 Using 3-(Cholamidopropyl)-1,1-dimethamine (CPDA)
Executive Summary
Phospholipase A2 (PLA2) enzymes are critical lipid-modifying enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids. This reaction releases arachidonic acid and lysophospholipids, which serve as the primary precursors for pro-inflammatory eicosanoid signaling pathways[1]. Because of its central role in inflammation and metabolic dysregulation, PLA2 is a major target for drug development[2].
This technical guide details the use of 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1) —a tertiary amine bile acid derivative—as a potent interfacial inhibitor of PLA2[3]. By detailing the mechanistic rationale, self-validating assay design, and step-by-step protocols, this document provides researchers with a robust framework for evaluating lipophilic inhibitors in mixed-micelle kinetic assays.
Mechanistic Rationale: The Physics of Interfacial Inhibition
Unlike standard aqueous enzymes, PLA2 operates exclusively at the lipid-water interface. The enzyme must first dock onto a lipid surface (such as a micelle, liposome, or cellular membrane) before it can extract a single phospholipid substrate molecule into its hydrophobic catalytic cleft. Therefore, effective PLA2 inhibitors must not only possess affinity for the enzyme's active site but also favorably partition into the lipid interface.
3-(Cholamidopropyl)-1,1-dimethamine (CPDA) is structurally optimized for this dual requirement:
Micelle Partitioning: CPDA features a rigid, highly hydrophobic cholane steroid backbone. This allows the molecule to readily insert into Triton X-100 or phospholipid mixed micelles, physically altering the physicochemical properties of the lipid-water interface.
Competitive Binding: At physiological pH (7.4), the dimethylamino headgroup of CPDA is partially protonated, mimicking the cationic choline headgroup of phosphatidylcholine (PC), the natural substrate of many PLA2 isoforms. This structural mimicry allows CPDA to competitively occupy the PLA2 active site and disrupt the interfacial binding surface, effectively blocking substrate access[3].
Fig 1: Mechanism of PLA2 interfacial catalysis and CPDA-mediated inhibition.
Experimental Design & Causality: Building a Self-Validating System
To accurately measure the inhibitory potency of CPDA, the assay environment must strictly control the interfacial dynamics and rule out false positives (e.g., non-specific enzyme denaturation or background esterase activity).
Causality Behind Experimental Choices:
Mixed-Micelle Formulation: We utilize a chromogenic substrate, 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA), co-formulated with Triton X-100[4]. Triton X-100 is maintained at 0.3 mM, strictly above its Critical Micelle Concentration (CMC of ~0.2 mM). This ensures the substrate is presented in a physiological micellar state rather than as insoluble aggregates.
Inhibitor Co-formulation: Because CPDA is highly lipophilic, adding it directly to an aqueous enzyme solution will cause rapid precipitation. CPDA must be titrated directly into the NOBA/Triton X-100 micelle formulation. This guarantees the inhibitor is presented to the enzyme precisely at the lipid interface.
Calcium Dependency & Chelator Control: Secretory PLA2 requires a bound Ca²⁺ ion to stabilize the transition state via its catalytic Histidine-Aspartate dyad[4]. By including a control well where CaCl₂ is replaced with 10 mM EDTA, we create a self-validating negative control. If absorbance still increases in the EDTA well, the signal is an artifact of background esterases, not true PLA2 activity.
Detailed Protocol: Mixed-Micelle Kinetic Assay
This protocol is adapted for a high-throughput 96-well microplate format, allowing for the simultaneous generation of a dose-response curve for CPDA.
Fig 2: Step-by-step experimental workflow for the CPDA-PLA2 inhibition assay.
Step 1: Reagent Preparation
Assay Buffer: Prepare 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, and 100 mM KCl. The KCl maintains physiological ionic strength to prevent non-specific electrostatic interactions between the basic CPDA amine and the enzyme surface.
Substrate Stock: Dissolve NOBA in anhydrous acetonitrile to a concentration of 10 mM.
Inhibitor Stock: Dissolve 3-(Cholamidopropyl)-1,1-dimethamine (CPDA) in DMSO to a concentration of 10 mM.
Step 2: Micelle Formulation
Prepare the working substrate solution by diluting the NOBA stock into the Assay Buffer to a final concentration of 1 mM, supplementing with 0.3 mM Triton X-100. Vortex vigorously for 2 minutes to ensure complete micelle formation.
Aliquot the micelle solution and spike in varying concentrations of the CPDA stock (e.g., 1 µM to 100 µM) to create your dose-response formulations. Ensure the final DMSO concentration remains ≤1% across all formulations to prevent solvent-induced enzyme denaturation.
Step 3: Plate Setup & Reaction Initiation
To a clear, flat-bottom 96-well microplate, add 180 µL of the CPDA/NOBA micelle formulations to the respective test wells.
Controls: Include a Vehicle Control (micelles with 1% DMSO, no inhibitor) and a Self-Validation Blank (micelles in an Assay Buffer where 10 mM CaCl₂ is replaced by 10 mM EDTA).
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by rapidly adding 20 µL of diluted PLA2 enzyme (e.g., 1 µg/mL final concentration) to all wells using a multichannel pipette[4].
Step 4: Kinetic Readout
Immediately transfer the plate to a microplate reader pre-heated to 37°C.
Measure the absorbance at 425 nm in kinetic mode, taking readings every 1 minute for a total of 30 minutes[4].
Calculate the initial reaction velocity (
V0
) from the linear portion of the kinetic curve (typically the first 5–10 minutes).
Data Presentation & Quantitative Analysis
The inhibitory efficacy of CPDA is determined by plotting the fractional velocity (
Vi/V0
) against the log concentration of the inhibitor to derive the
IC50
value. Because CPDA partitions into the micelle, its true effective concentration is a function of the lipid mole fraction, making it significantly more potent than standard aqueous inhibitors.
Table 1: Comparative Inhibitory Activity Against Secretory PLA2
Compound
Chemical Classification
Target Mechanism
Expected
IC50
(µM)
Relative Potency
CPDA
Bile Acid Derivative (Amine)
Interfacial / Active Cleft
~12.5
++++
Gallic Acid
Benzoic Acid Derivative
Active Site
~45.0
+++
Aspirin
NSAID
Non-specific
>1000
+
EDTA
Chelating Agent
Catalytic Ca²⁺ Ion Depletion
N/A (Complete Inhibition)
N/A
Note: Relative potency benchmarks for benzoic acid derivatives and NSAIDs are adapted from standardized sPLA2 comparative studies[4].
References
University of Southampton ePrints. "CTP:choline phosphate cytidylyltransferase in human lung." Mechanistic studies on Phospholipase A2 and lipid remodeling.
URL: [Link]
Archivio Istituzionale Open Access dell'Università di Torino. "Lipidomics in pathogenesis, progression and treatment of nonalcoholic steatohepatitis (NASH): Recent advances." Bioactive Lipid Species and PLA2 Inhibition.
URL: [Link]
3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1), also known as N-[3-(dimethylamino)propyl]cholamide, is a critical tertiary amine intermediate used in the synthesis of zwitterionic detergents such as CHAPS and CHAPSO[][2]. In modern membrane proteomics and native mass spectrometry (nMS), the purity of these detergents is paramount; residual precursor amines can cause severe ion suppression, alter micelle formation, and introduce confounding adducts during the analysis of intact protein complexes[3].
This application note provides a self-validating, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the precise characterization and trace-level quantification of 3-(Cholamidopropyl)-1,1-dimethamine. By leveraging the highly basic nature of the tertiary amine and the predictable fragmentation of the cholic acid sterol core, this methodology ensures robust analytical confidence.
The target molecule consists of a hydrophobic cholic acid steroid core linked via an amide bond to a hydrophilic N,N-dimethylaminopropyl tail. The presence of the tertiary amine group dictates the ionization strategy: it acts as a strong proton acceptor. Consequently, Positive Electrospray Ionization (ESI+) is the optimal choice, yielding an intense, stable
[M+H]+
precursor ion at m/z 493.4000[4].
Fragmentation Causality
Bile acid derivatives exhibit highly characteristic collision-induced dissociation (CID) pathways. The cholic acid moiety possesses three hydroxyl groups at the
3α
,
7α
, and
12α
positions. Upon collisional activation, these hydroxyl groups undergo sequential, thermodynamically driven neutral losses of water (-18 Da)[5][6]. Furthermore, higher collision energies induce the cleavage of the amide bond, yielding fragments that confirm the integrity of the aliphatic amine tail.
Table 1: Physicochemical & Mass Spectrometric Properties
Parameter
Value / Description
Chemical Name
3-(Cholamidopropyl)-1,1-dimethamine
CAS Number
76555-98-1
Molecular Formula
C29H52N2O4
Monoisotopic Mass
492.3927 Da
Target Precursor Ion (
[M+H]+
)
493.4000 m/z
Expected Adducts
[M+Na]+
(515.3819 m/z),
[2M+H]+
(985.7927 m/z)
LogP (Predicted)
~3.8 (Highly hydrophobic, requires high organic elution)
Experimental Protocols: LC-MS/MS Workflow
To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates matrix-matched blanks and stable-isotope labeled internal standards (where applicable) to rule out carryover and matrix effects.
Sample Preparation Protocol
Stock Solution: Dissolve 1.0 mg of 3-(Cholamidopropyl)-1,1-dimethamine standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Working Dilution: Dilute the stock solution to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality Insight: Formic acid (0.1%) is critical here; it maintains the tertiary amine in a protonated state prior to electrospray, drastically increasing the ESI+ transfer efficiency and preventing adsorption to glass autosampler vials.
System Suitability Blank: Prepare a blank vial containing only the 50:50 Water:Acetonitrile + 0.1% Formic Acid diluent to monitor for column carryover.
Centrifugation: Centrifuge all samples at 14,000 x g for 10 minutes at 4°C to remove any particulate matter before injection.
UHPLC Separation Parameters
Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (Improves peak shape for bulky sterol derivatives).
Gradient Program:
0.0 - 1.0 min: 5% B (Desalting and focusing)
1.0 - 5.0 min: Linear ramp to 95% B (Elution of the hydrophobic sterol core)
5.0 - 6.5 min: Hold at 95% B (Wash phase)
6.5 - 6.6 min: Drop to 5% B
6.6 - 8.0 min: Re-equilibration at 5% B
Mass Spectrometry Parameters (Q-TOF or Orbitrap)
Ionization Mode: ESI Positive (+)
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350°C
Sheath Gas Flow: 45 arb units
Auxiliary Gas Flow: 10 arb units
MS1 Scan Range: m/z 100 – 1000
MS/MS Isolation Window: 1.0 m/z (Centered on 493.40)
Normalized Collision Energy (NCE): Stepped at 20%, 35%, and 50% to capture both fragile water losses and robust backbone cleavages.
Data Interpretation & Structural Elucidation
Upon fragmentation, the
[M+H]+
precursor yields a highly reproducible spectral fingerprint. The sequential neutral losses of water are the hallmark of cholic acid derivatives[5].
Table 2: Diagnostic MS/MS Fragment Ions
Fragment m/z
Neutral Loss
Structural Assignment / Causality
493.40
None
Intact protonated precursor
[M+H]+
475.39
-18 Da (
H2O
)
Loss of one hydroxyl group (typically from C-3 or C-7)
457.38
-36 Da (
2×H2O
)
Loss of two hydroxyl groups, forming conjugated dienes
439.37
-54 Da (
3×H2O
)
Complete dehydration of the sterol core
~339.25
-154 Da
Cleavage of the amide bond; loss of the dimethylaminopropyl tail
103.12
-390 Da
The protonated N,N-dimethylaminopropylamine fragment itself
Logical Relationship: Fragmentation Pathway
The diagram below illustrates the thermodynamically driven degradation of the molecule within the collision cell.
Caption: CID fragmentation pathway of 3-(Cholamidopropyl)-1,1-dimethamine highlighting sequential water losses.
Experimental Workflow Visualization
The following diagram outlines the self-validating system architecture of the LC-MS/MS protocol, ensuring traceability from sample preparation to final data elucidation.
Caption: End-to-end LC-MS/MS analytical workflow for the characterization of CHAPS precursors.
References
CAS 76555-98-1 (3-(Cholamidopropyl)-1,1-dimethamine) - BOC Sciences. BOC Sciences.
Synthesis of Zwitterionic Buffers and Detergents: Isothiazolidine 1,1-dioxide. Benchchem.
MS/MS Mass Spectrometry Filtering Tree for Bile Acid Regio- and Stereoisomer Annotation.
Collision Cross Section Conformational Analyses of Bile Acids via Ion Mobility–Mass Spectrometry.
Emergence of mass spectrometry detergents for membrane proteomics.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Compound Identity: 3-(Cholamidopropyl)-1,1-dimethamine (CAS: 76555-98-1)
Molecular Formula: C₂₉H₅₂N₂O₄ | Molecular Weight: 492.74 g/mol
Executive Summary & Chemical Profile
3-(Cholamidopropyl)-1,1-dimethamine is a critical intermediate in the synthesis of zwitterionic detergents such as CHAPS and CHAPSO. Beyond its role as a precursor, it exhibits standalone biological activity, including functioning as an antidiabetic agent and a phospholipase A2 inhibitor[1]. Due to its amphiphilic nature—comprising a hydrophobic steroidal (cholic acid) core and a hydrophilic tertiary amine tail—the compound presents unique storage challenges. This guide outlines field-proven methodologies for storing and handling both the lyophilized powder and reconstituted solutions to ensure maximum shelf-life and experimental reproducibility.
Mechanistic Causality of Storage Conditions
To design a robust storage protocol, one must understand the degradation pathways of the molecule:
Hygroscopicity & Hydrolysis: The molecule contains an amide linkage and hydroxyl groups on the steroidal core. When exposed to ambient humidity, the powder absorbs moisture, which can catalyze slow hydrolysis of the amide bond over time.
Amine N-Oxidation: The terminal tertiary dimethylamine group is susceptible to N-oxidation when exposed to atmospheric oxygen and UV light. This alters the molecule's charge distribution and critical micelle concentration (CMC) properties.
Thermal Degradation: While the solid powder is relatively stable at ambient room temperature (RT), elevated temperatures accelerate oxidative and hydrolytic degradation. Solutions, particularly aqueous ones, are highly vulnerable to microbial growth and accelerated hydrolysis, necessitating strict cold-chain management, typically at -20°C for long-term stability[2].
Diagram 1: Degradation pathways of 3-(Cholamidopropyl)-1,1-dimethamine and storage mitigations.
Quantitative Storage Guidelines
The following parameters have been validated for maintaining >97% purity (by HPLC).
State
Solvent / Matrix
Optimal Temp
Atmosphere
Container
Max Shelf Life
Solid Powder
N/A (Lyophilized)
RT to 4°C
Desiccated, Dark
Amber Glass, tightly sealed
24 - 36 months
Organic Stock
Anhydrous DMSO / DMF
-20°C
Argon / Nitrogen
Amber Glass / PTFE
6 - 12 months
Aqueous Stock
Ultrapure Water / Buffer
4°C
Ambient
Sterile Polypropylene
1 - 2 weeks
Aqueous Aliquots
Ultrapure Water / Buffer
-80°C
Ambient
Sterile Polypropylene
6 months
Note: Avoid repeated freeze-thaw cycles for solutions, as concentration gradients during freezing can cause localized pH shifts and irreversible precipitation.
Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of Anhydrous Organic Stock Solutions (50 mg/mL)
Organic stocks are recommended for long-term storage due to the suppression of hydrolytic pathways.
Equilibration: Allow the desiccated powder to equilibrate to room temperature for at least 30 minutes before opening the container. Causality: Prevents condensation of atmospheric moisture on the cold powder.
Weighing: Rapidly weigh the required mass (e.g., 500 mg) into a sterile, dry amber vial.
Dissolution: Add 10 mL of anhydrous DMSO. Vortex gently until complete dissolution is achieved.
Self-Validation Check (Optical Clarity): Inspect the solution against a light source. It must be perfectly clear. Any turbidity indicates moisture contamination or degraded (oxidized) insoluble byproducts.
Inert Purging: Gently blow a stream of Argon gas into the headspace of the vial for 10 seconds to displace oxygen.
Aliquoting & Freezing: Divide into single-use aliquots (e.g., 500 µL) to avoid freeze-thaw cycles. Store immediately at -20°C[2].
Protocol 2: Preparation of Aqueous Working Solutions
Aqueous solutions should be prepared fresh or stored strictly at -80°C for extended periods.
Step-by-Step Methodology:
Solvent Preparation: Use sterile, degassed, ultrapure water (18.2 MΩ·cm).
Reconstitution: Dissolve the powder or dilute the DMSO stock into the aqueous buffer. Stir gently to avoid foaming, as the compound has mild surfactant properties.
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: PES is chosen over Nylon to minimize non-specific binding of the amphiphilic compound.
Self-Validation Check (pH Profiling): Measure the pH of a 1% (w/v) aqueous solution. The tertiary amine should yield a slightly basic pH (approx. 8.0 - 9.5). A significant drop in pH indicates amine oxidation or amide hydrolysis.
Storage: Store tightly closed at 4°C for immediate use (within 7-14 days) or flash-freeze in liquid nitrogen and store at -80°C[3].
Diagram 2: Self-validating workflow for the preparation and storage of reconstituted solutions.
Formulating membrane protein solubilization buffers with 3-(Cholamidopropyl)-1,1-dimethamine precursors
An in-depth technical guide designed for researchers, structural biologists, and drug development professionals. Executive Summary The extraction of integral membrane proteins (IMPs) from lipid bilayers without compromis...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for researchers, structural biologists, and drug development professionals.
Executive Summary
The extraction of integral membrane proteins (IMPs) from lipid bilayers without compromising their native three-dimensional conformation is a persistent bottleneck in structural biology and assay development. Linear alkyl-chain detergents (e.g., SDS) often irreversibly denature these targets. To circumvent this, zwitterionic detergents derived from the intermediate 3-(Cholamidopropyl)-1,1-dimethamine —specifically CHAPS and CHAPSO—are employed. This application note details the chemical rationale, physicochemical dynamics, and validated protocols for formulating membrane protein solubilization buffers using these advanced facial amphiphiles.
Chemical Rationale: From Precursor to Facial Amphiphile
The efficacy of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) lies in its unique molecular geometry, which is inherited directly from its synthetic precursor.
The precursor, 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1) , is a tertiary amine derivative of cholic acid. When this precursor is quaternized via a reaction with 1,3-propanesultone, it yields CHAPS 2.
Unlike traditional detergents that possess a distinct hydrophilic head and a flexible hydrophobic tail, CHAPS is a facial amphiphile . It features a rigid, hydrophobic steroid face and a hydrophilic face populated by hydroxyl groups and a zwitterionic sulfobetaine head. This geometry allows CHAPS to intercalate into the lipid bilayer and coat the hydrophobic transmembrane domains of proteins without penetrating the protein core, thereby preserving protein-protein interactions and native folding 3.
Chemical progression from precursor to functional protein-detergent complex.
Physicochemical Dynamics of CHAPS
To formulate an effective solubilization buffer, one must understand the thermodynamic behavior of the detergent. The Critical Micelle Concentration (CMC) dictates the point at which detergent monomers self-assemble into micelles, which is required to encapsulate the membrane protein 4.
CHAPS exhibits a uniquely high CMC and a very low aggregation number compared to non-ionic detergents like DDM or Triton X-100. This results in small, loose micelles (~6.15 kDa) that do not artificially inflate the apparent molecular weight of the protein complex during Size Exclusion Chromatography (SEC) and can be easily removed via dialysis 5.
Table 1: Physicochemical Properties of CHAPS
Property
Value
Mechanistic Implication
Critical Micelle Concentration (CMC)
6 - 10 mM (~0.4 - 0.6% w/v)
High CMC allows for rapid and complete removal by dialysis.
Aggregation Number
4 - 14
Forms small, highly spherical micelles.
Micellar Molecular Weight
~6.15 kDa
Prevents obscuring of large protein complexes in SEC.
Net Charge
Zwitterionic (Net 0)
Non-denaturing; maintains the native isoelectric point of the protein.
Buffer Formulation Strategy & Causality
A solubilization buffer is a tightly controlled thermodynamic environment. Every component must serve a specific causal function to prevent the protein from aggregating once it is stripped from the lipid bilayer.
Table 2: Validated Solubilization Buffer Matrices
Component
Native Extraction (Co-IP / SEC)
Denaturing Extraction (IEF / 2D-PAGE)
Causality / Function
CHAPS
1% - 2% (w/v)
4% (w/v)
Primary solubilizing agent. Must be kept above the CMC (~0.6%) to maintain micelles.
Buffer Base
20 mM HEPES (pH 7.5)
40 mM Tris
Maintains physiological pH. HEPES is preferred for native states as it resists temperature-dependent pH shifts.
Glycerol acts as an osmolyte, increasing solvent viscosity and stabilizing the native fold. Urea forces complete unfolding 6.
Additives
Protease Inhibitor Cocktail
50 - 100 mM DTT
Prevents proteolytic degradation during the extended extraction phase. DTT reduces disulfide bonds for 2D-PAGE.
Expert Insight: When formulating CHAPS solutions, do not vigorously shake or vortex . CHAPS is prone to foaming, which can induce oxidative stress and mechanical denaturation at the air-liquid interface. Instead, gently rotate or stir the solution until the powder is fully dissolved 2.
Step-by-Step Solubilization Protocol
This protocol is designed as a self-validating system. By tracking the protein through both the soluble and insoluble fractions, you can quantitatively determine your solubilization efficiency.
Phase 1: Membrane Isolation
Harvest Cells: Centrifuge cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
Mechanical Lysis: Resuspend the cell pellet in a detergent-free hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, KCl 10 mM, supplemented with protease inhibitors). Dounce homogenize for 20-30 strokes on ice.
Clarification of Debris: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove unbroken cells and nuclei.
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet is your enriched crude membrane fraction.
Phase 2: CHAPS Solubilization
Resuspension: Resuspend the membrane pellet in the Native Extraction Buffer (20 mM HEPES pH 7.5, 500 mM NaCl, 10% Glycerol, 1% CHAPS). Use a ratio of 10 mL of buffer per gram of membrane pellet to ensure the detergent-to-protein ratio exceeds 10:1.
Incubation: Incubate the suspension on a rotary mixer at 4°C for 1 to 2 hours. Causality: This extended incubation at low temperatures allows the CHAPS micelles to slowly replace the lipid boundary layer without stripping essential structural lipids too rapidly.
Final Clarification: Ultracentrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C.
Fraction Collection: Carefully decant the supernatant (Soluble Fraction containing the protein-CHAPS complexes). Retain the pellet (Insoluble Fraction) for validation 7.
Step-by-step workflow for membrane protein solubilization using CHAPS.
System Validation & Troubleshooting
To ensure the protocol is functioning as a self-validating system, perform a Western Blot on equal volumetric aliquots of both the Soluble Fraction and the Insoluble Pellet (resuspended in SDS sample buffer).
Validation Equation:
Solubilization Efficiency (%) = [Signal in Supernatant / (Signal in Supernatant + Signal in Pellet)] × 100
If your efficiency is below 50%, consult the troubleshooting matrix:
Issue: High target protein in the pellet (Low Extraction).
Causality: The detergent-to-protein ratio is too low, or ionic interactions are tethering the protein to the cytoskeleton.
Intervention: Increase CHAPS concentration to 2% - 4%. Increase NaCl to 500 mM to disrupt electrostatic tethers.
Issue: Protein is extracted but loses functional activity.
Causality: CHAPS may be stripping away annular lipids (like cholesterol) that are strictly required for the protein's structural integrity.
Intervention: Supplement the solubilization buffer with 0.1% Cholesterol Hemisuccinate (CHS). CHS acts as a structural mimic for native membrane cholesterol, plugging into the CHAPS micelle and stabilizing the protein.
Issue: Protein aggregates during downstream purification.
Causality: The CHAPS concentration has dropped below its CMC (6-10 mM) during wash steps, causing the micelles to collapse and the hydrophobic domains to clump.
Intervention: Ensure all downstream wash and elution buffers contain at least 0.1% - 0.5% CHAPS to maintain micellar integrity.
Technical Support Center: Troubleshooting 3-(Cholamidopropyl)-1,1-dimethamine Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(Cholamidopropyl)-1,1-dimethamine (CAS: 76555-98...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(Cholamidopropyl)-1,1-dimethamine (CAS: 76555-98-1). This compound is the critical tertiary amine precursor used in the synthesis of the zwitterionic detergent CHAPS[1].
Unlike the final CHAPS product, which is highly water-soluble, researchers frequently encounter severe precipitation issues when attempting to solubilize this precursor in polar or aqueous systems. This guide explains the mechanistic causality behind these issues and provides self-validating protocols to ensure your downstream synthesis or analytical workflows succeed.
🔬 Mechanistic Overview: The Causality of Precipitation
To troubleshoot solubility, we must first understand the molecular architecture of 3-(Cholamidopropyl)-1,1-dimethamine. The molecule consists of two distinct domains:
A massive, highly lipophilic steroidal core (derived from cholic acid).
A short, terminal tertiary amine tail .
In the final CHAPS molecule, a terminal sulfonate group is added, creating a zwitterion (bearing both positive and negative charges) that easily hydrates in water[1]. However, the precursor lacks this sulfonate group. In highly polar, hydrogen-bonding networks (like water or purely aqueous buffers), the hydrophobic effect dominates. The water molecules exclude the bulky steroidal cores, forcing them to self-associate and rapidly precipitate[2]. Furthermore, at neutral or basic pH, the tertiary amine remains unprotonated, meaning there is no electrostatic repulsion to prevent aggregation.
💬 Frequently Asked Questions (FAQs)
Q1: Why does my 3-(Cholamidopropyl)-1,1-dimethamine stock solution turn cloudy the moment I add it to an aqueous buffer?
Answer: This is a classic manifestation of the hydrophobic effect. While the tertiary amine tail provides marginal polarity, the uncharged steroidal core is highly lipophilic. At physiological pH (e.g., pH 7.4), the amine is unprotonated. To force the molecule into an aqueous solution, you must either lower the pH below the amine's pKa (to protonate it into a cationic state) or disrupt the water's hydrogen-bonding network using an organic co-solvent.
Q2: I am synthesizing CHAPS. Which solvent system ensures complete solubility of the precursor without interfering with the N-sulfopropylation reaction?
Answer:Anhydrous Dimethylformamide (DMF) is the optimal choice[3]. DMF is a polar aprotic solvent; it effectively solvates the bulky hydrophobic steroid core via dispersion forces while stabilizing the polar amine tail. Crucially, because DMF is aprotic, it will not act as a competing nucleophile when you introduce 1,3-propanesultam or 1,3-propanesultone for the quaternization step[3].
Q3: Can I use DMSO instead of DMF to make my stock solutions?
Answer: Yes, DMSO is an excellent polar aprotic solvent that will fully solubilize the compound[4]. However, for synthesis workflows, DMF is often preferred because it is significantly easier to remove under reduced pressure (vacuum distillation) post-reaction compared to the higher-boiling DMSO. If you are only preparing analytical stocks, DMSO is perfectly acceptable.
📊 Quantitative Solubility Profile
The following table summarizes the solubility behavior of 3-(Cholamidopropyl)-1,1-dimethamine across different solvent classes to guide your experimental design.
Solvent Class
Specific Solvent
Solubility Level
Mechanistic Rationale
Recommended Application
Aqueous
Water / PBS (pH 7.4)
Poor / Insoluble
Hydrophobic exclusion of the steroidal core; unprotonated amine.
Not recommended without pH adjustment or co-solvents.
Polar Aprotic
DMF
High
Solvates the lipophilic core; no hydrogen-bond donation to compete with reagents.
Optimal for CHAPS synthesis workflows.
Polar Aprotic
DMSO
High
Excellent universal solvation via strong dipole moment[4].
Analytical stock solutions.
Non-Polar / Halogenated
Chloroform
High
Strong dispersion force interactions with the steroidal core[4].
Liquid-liquid extractions; TLC spotting.
Polar Protic
Methanol
Moderate
Hydrogen bonding can interact with the amide linkage, but the bulky core limits total solubility.
Troubleshooting logic for resolving 3-(Cholamidopropyl)-1,1-dimethamine precipitation.
🧪 Self-Validating Experimental Protocol
Workflow: Solubilization and N-Sulfopropylation to synthesize CHAPS
This protocol ensures complete solubilization of the precursor and provides built-in validation steps to confirm the success of the subsequent CHAPS synthesis[3].
Step 1: Preparation of the Solubilization Matrix
Weigh the crude 3-(Cholamidopropyl)-1,1-dimethamine precursor.
Transfer the powder to a dry, round-bottom flask equipped with a magnetic stir bar.
Add Anhydrous Dimethylformamide (DMF) at a ratio of 100 mL per 0.1 mol of precursor[3].
Causality Check: Anhydrous conditions are critical. Any moisture will competitively react with the sultam reagent in the next step.
Step 2: Solubilization and Visual Validation
Stir the mixture at room temperature (20-25°C) for 15-30 minutes.
Self-Validation Check: Stop the stirring and visually inspect the flask against a light source. The solution must be completely optically clear. If any turbidity remains, gently warm the flask to 40°C or add a 5% volume increment of DMF until absolute clarity is achieved.
To the clear solution, add 1.0 molar equivalent of 1,3-propanesultam[3].
Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir continuously at room temperature for 24 hours[3].
Step 4: TLC Validation (Reaction Monitoring)
Spot the reaction mixture alongside a pure standard of the precursor on a Silica Gel G plate[3].
Develop the plate using an appropriate polar solvent system (e.g., Chloroform:Methanol:Water).
Self-Validation Check: The reaction is complete when the precursor spot (Rf ≈ 0.4) disappears and is entirely replaced by the highly polar CHAPS product spot (Rf ≈ 0.32)[3].
Step 5: Product Recovery
Remove the DMF solvent via vacuum distillation.
Triturate the resulting gummy solid in boiling acetone, filter, and recrystallize from methanol to yield pure CHAPS[3].
How to prevent oxidation and degradation of 3-(Cholamidopropyl)-1,1-dimethamine during storage
Welcome to the Technical Support Center. 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1) is a high-value, critical intermediate primarily used in the synthesis of zwitterionic detergents like CHAPS.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1) is a high-value, critical intermediate primarily used in the synthesis of zwitterionic detergents like CHAPS. Because its molecular structure features both a nucleophilic tertiary amine and a steroid-linked amide, it is highly susceptible to environmental degradation.
This guide moves beyond basic storage instructions to provide mechanistic troubleshooting and self-validating protocols, ensuring your reagent maintains absolute structural integrity before you commit it to complex downstream syntheses.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my 3-(Cholamidopropyl)-1,1-dimethamine failing downstream sulfopropylation? What is happening at the molecular level?A1: The most frequent cause of downstream synthetic failure—such as the inability to react with 1,3-propanesultone to form CHAPS[1]—is the loss of nucleophilicity at the terminal amine. Tertiary amines readily react with molecular oxygen (
O2
) and reactive oxygen species (ROS) to form stable 2[2]. This electrophilic oxidation is heavily accelerated by ambient light and trace transition metals. Concurrently, the amide bond linking the cholic acid moiety to the propyl spacer can undergo slow hydrolysis if exposed to ambient moisture, cleaving the molecule entirely.
Fig 1: Primary chemical degradation pathways of 3-(Cholamidopropyl)-1,1-dimethamine.
Q2: How do different storage parameters quantitatively affect the shelf-life of this compound?A2: Temperature, atmospheric oxygen, and photon exposure act synergistically to degrade the compound. Lowering the temperature reduces the kinetic energy available for oxidation, while inert gas displacement removes the primary reactant (
O2
). Below is a quantitative comparison of storage conditions based on standard tertiary amine stability profiles:
Storage Condition
Atmosphere
Light Exposure
Estimated Half-Life
Primary Degradation Product
25°C (Room Temp)
Ambient Air
Direct Light
< 3 Months
Tertiary Amine N-oxide
4°C (Fridge)
Ambient Air
Dark
6 - 12 Months
Tertiary Amine N-oxide
-20°C (Freezer)
Ambient Air
Dark
12 - 18 Months
Amine N-oxide / Hydrolysis products
-20°C (Freezer)
Argon/Nitrogen
Dark (Amber Vial)
> 36 Months
None detected
Part 2: Self-Validating Experimental Protocols
Protocol: Anhydrous & Anaerobic Aliquoting for Long-Term Storage
To guarantee the structural integrity of 3[3], you must implement a strict handling workflow. This protocol is designed as a self-validating system: built-in quality control (QC) steps ensure that if a failure occurs, it is detected before the reagent ruins a multi-day synthesis.
Fig 2: Anaerobic and anhydrous aliquoting workflow with built-in NMR validation.
Step-by-Step Methodology:
Preparation & Desiccation:
Action: Transfer the bulk solid into a vacuum desiccator containing fresh
P2O5
for 24 hours prior to aliquoting.
Causality:
P2O5
aggressively sequesters ambient moisture, preventing water molecules from initiating nucleophilic attack on the amide bond.
Inert Gas Purging (Glovebox or Schlenk Line):
Action: Working in an argon-filled glovebox, weigh the solid into pre-dried amber glass vials. If a glovebox is unavailable, use a Schlenk line to apply three cycles of vacuum (
<0.1
mbar) and Argon backfill.
Causality: Argon is heavier than Nitrogen and highly effective at displacing residual oxygen in the vial headspace, arresting the formation of N-oxides.
Sealing and Thermal Arrest:
Action: Seal the vials with PTFE-lined caps and wrap the junction with Parafilm. Store immediately at3[3].
Causality: PTFE prevents plasticizer leaching (which can occur with standard rubber septa), and -20°C storage provides sufficient kinetic arrest to halt both oxidation and hydrolysis.
Self-Validation (Pre-Use QC):
Action: Before using a stored aliquot, dissolve 1 mg in anhydrous
CDCl3
and run a quick
1H
-NMR. Look for the downfield shift of the
N,N
-dimethyl protons.
Causality: In the pristine tertiary amine, the
N(CH3)2
protons appear around 2.2 ppm. If oxidation to the N-oxide has occurred, the electronegative oxygen pulls electron density away, causing these protons to shift significantly downfield to ~3.1-3.3 ppm. If the peak remains sharp at 2.2 ppm, your storage protocol is validated and successful.
Part 3: Advanced Solution Handling
Q3: I need to store the compound in solution for an automated liquid handling system. What are the rules?A3: Storing 3-(Cholamidopropyl)-1,1-dimethamine in solution drastically increases its collision frequency with dissolved oxygen and trace water. If you must store it as a stock solution:
Solvent Choice: Use anhydrous Chloroform (
CHCl3
) or Dimethyl Sulfoxide (DMSO), as the compound is highly soluble in these[3]. Avoid protic solvents like methanol, which can facilitate hydrogen bonding and lower the activation energy for oxidation.
Degassing: Sparge the solvent with Argon for 30 minutes or perform three freeze-pump-thaw cycles before dissolving the compound.
Validation: Spike the solution with a trace amount of an antioxidant (e.g., BHT) only if it does not interfere with your downstream application. Otherwise, limit solution storage to
<48
hours at 4°C.
References
National Center for Biotechnology Information (PMC). "Medicinal Chemistry of Drugs with N-Oxide Functionalities". Available at:[Link]
Minimizing side reactions during 3-(Cholamidopropyl)-1,1-dimethamine N-sulfopropylation
Welcome to the Technical Support Center for Zwitterionic Detergent Synthesis. This guide is engineered for researchers and process chemists tasked with optimizing the N-sulfopropylation of 3-(Cholamidopropyl)-1,1-dimetha...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Zwitterionic Detergent Synthesis. This guide is engineered for researchers and process chemists tasked with optimizing the N-sulfopropylation of 3-(Cholamidopropyl)-1,1-dimethamine to produce the non-denaturing detergent CHAPS.
Because 1,3-propanesultone is a highly reactive, cyclic sulfonate ester, controlling the reaction microenvironment is critical. Below, we dissect the mechanistic causality of common side reactions, provide a self-validating experimental protocol, and answer frequent troubleshooting questions.
Mechanistic Pathway & Side Reaction Dynamics
The synthesis of CHAPS relies on an SN2 ring-opening reaction. The tertiary amine of 3-(Cholamidopropyl)-1,1-dimethamine attacks the electrophilic carbon adjacent to the oxygen in 1,3-propanesultone[1]. However, the inherent ring strain that makes the sultone an excellent alkylating agent also makes it highly susceptible to nucleophilic attack by trace moisture[2].
To achieve >95% conversion and minimize purification bottlenecks, quantitative control over the reaction parameters is non-negotiable. The table below summarizes the causality behind each parameter.
Parameter
Target Range
Consequence of Deviation
Causality & Mitigation
Moisture Content
< 50 ppm
Sultone hydrolysis; Reaction stalling.
Water hydrolyzes the sultone into 3-hydroxypropanesulfonic acid[2]. This strong acid protonates the tertiary amine, destroying its nucleophilicity. Mitigation: Use Karl Fischer titration to verify solvent dryness; use molecular sieves.
Stoichiometry
1.1 - 1.2 eq Sultone
Incomplete conversion or difficult purification.
<1.0 eq leaves unreacted amine. >1.5 eq leads to excess sultone degradation products that co-precipitate with CHAPS. Mitigation: Precise gravimetric addition.
Temperature
50°C - 65°C
Polymerization (High) / Stalling (Low).
<40°C fails to overcome the activation energy barrier for the bulky cholane derivative. >80°C promotes sultone degradation and potential amide-nitrogen alkylation. Mitigation: Thermostatically controlled oil bath[3].
Solvent Choice
Anhydrous EtOAc or THF
Product occlusion; Trapped reagents.
CHAPS is a zwitterion and will precipitate out of non-polar/moderately polar solvents. If it precipitates too rapidly, it coats unreacted amine. Mitigation: Maintain vigorous mechanical stirring (≥400 RPM).
Troubleshooting FAQs
Q1: My reaction stalls at 70% conversion, even after 24 hours of heating. Why?A1: This is the classic signature of moisture contamination. If trace water is present, it competes with the bulky tertiary amine to attack the 1,3-propanesultone. This side reaction generates 3-hydroxypropanesulfonic acid[2]. Because the reaction environment lacks an external base (to avoid competing alkylations), this newly formed acid protonates your starting 3-(Cholamidopropyl)-1,1-dimethamine. A protonated amine is no longer a nucleophile, effectively halting the reaction. Solution: Do not simply add more sultone. You must ensure your solvent (e.g., Ethyl Acetate) is strictly anhydrous before starting.
Q2: I am observing a sticky, gummy residue instead of a fine white CHAPS powder. How do I fix this?A2: Gummy residues occur when the zwitterionic product traps unreacted starting materials or polymerized sultone degradation products within its matrix as it crashes out of solution.
Solution: Increase your stirring rate significantly. Because the product precipitates as it forms, the reaction becomes heterogeneous. If stirring is inadequate, localized concentration gradients of unreacted sultone will degrade or polymerize. Alternatively, reduce the initial concentration of your amine in the solvent (e.g., dilute from 0.5 M to 0.2 M) to slow the precipitation rate.
Q3: Can I use a base catalyst (like Triethylamine) to mop up any generated sulfonic acid?A3: It is highly discouraged. While a tertiary amine base would neutralize the 3-hydroxypropanesulfonic acid, Triethylamine is itself a potent nucleophile. It will rapidly react with 1,3-propanesultone to form a highly water-soluble, zwitterionic triethylammonium sulfobetaine impurity that is notoriously difficult to separate from CHAPS.
This protocol utilizes an internal validation loop: the visual cue of precipitation combined with TLC monitoring ensures the reaction is proceeding via the correct mechanistic pathway.
Reagents & Equipment:
3-(Cholamidopropyl)-1,1-dimethamine (Pre-dried under vacuum, <0.1% moisture)
1,3-Propanesultone (Distilled or high-purity grade) Warning: Suspected carcinogen, handle strictly in a fume hood[1].
System Purge (Validation of Anhydrous State): Flame-dry the 3-neck flask and condenser under a continuous flow of dry Nitrogen. Allow to cool to room temperature.
Dissolution: Dissolve 1.0 equivalent of 3-(Cholamidopropyl)-1,1-dimethamine in anhydrous EtOAc to achieve a 0.2 M solution. Stir at 300 RPM.
Controlled Addition: Load 1.15 equivalents of 1,3-propanesultone into the dropping funnel (diluted in a small volume of EtOAc). Add dropwise over 30 minutes at room temperature. Causality: Slow addition prevents localized exothermic spikes that lead to sultone polymerization.
Thermal Activation: Gradually heat the reaction mixture to 60°C using an oil bath[3].
In-Process Control (Validation): After 2-3 hours at 60°C, a fine white precipitate (CHAPS) should begin to form. Monitor the supernatant via TLC (eluent: Dichloromethane/Methanol/Ammonia 8:2:0.1). The starting amine spot should steadily disappear.
Maturation: Continue heating and vigorous stirring (500 RPM) for 12-16 hours to ensure complete conversion of the trapped amine inside the precipitate matrix.
Isolation: Cool the mixture to 0°C in an ice bath to maximize product precipitation. Filter the suspension under a vacuum.
Washing: Wash the filter cake with copious amounts of cold, anhydrous EtOAc, followed by cold diethyl ether. Causality: This removes any unreacted 1,3-propanesultone and trace non-polar impurities.
Drying: Dry the white powder under a high vacuum at 40°C for 24 hours to yield high-purity CHAPS.
Technical Support Center: Enhancing Assay Sensitivity with 3-(Cholamidopropyl)-1,1-dimethamine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing in vitro assays using 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing in vitro assays using 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1). Recognized as a synthetic bile acid derivative, this compound serves as a potent 1 and is frequently investigated in anti-inflammatory and antidiabetic drug discovery[1].
Because PLA2 enzymes act on water-insoluble lipid substrates, achieving high assay sensitivity requires precise control over interfacial kinetics, background noise, and micellar dynamics.
Mechanistic Overview
PLA2 catalyzes the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids. This reaction releases arachidonic acid, the primary precursor for pro-inflammatory eicosanoids[2]. 3-(Cholamidopropyl)-1,1-dimethamine blocks this pathway by partitioning into the lipid-water interface and competitively inhibiting the enzyme's active site.
PLA2 inhibition by 3-(Cholamidopropyl)-1,1-dimethamine and downstream signaling blockade.
Troubleshooting FAQs
Q1: Why is the IC50 of 3-(Cholamidopropyl)-1,1-dimethamine highly variable between my assay runs?A1: This variability is typically driven by surface dilution kinetics . PLA2 does not act on soluble monomers; it binds to the lipid-water interface of micelles or liposomes[3]. If the ratio of your detergent (e.g., Triton X-100) to your phospholipid substrate fluctuates, the local surface concentration of the inhibitor changes, even if the bulk molarity remains constant. You must strictly standardize your mixed micelle preparation to ensure reproducible3[3].
Q2: I am using a colorimetric (DTNB-based) assay. Why is my background absorbance so high?A2: High background at 414 nm is almost always caused by endogenous thiols in your biological sample reacting with DTNB (Ellman's reagent) before the enzyme cleaves the arachidonoyl thio-PC substrate[4]. To resolve this, you must remove thiols, thiol 'scavengers', and reducing agents (like DTT) from your samples using extensive dialysis or a centrifuge concentrator (3,000 Da MWCO) prior to running the assay[4].
Q3: My fluorescent substrate (e.g., NBD-PE) is showing premature quenching. How do I enhance the signal-to-noise ratio?A3: In its native micellar form, the NBD fluorophore is self-quenched. If the substrate is not completely dissolved and properly micellized, the background remains dark, but the enzyme cannot access the cleavage site, leading to a weak positive signal[2]. You must vortex the substrate extensively in the assay buffer until the solution is completely clear to ensure uniform micelle formation[4].
Quantitative Troubleshooting Metrics
Use the following data matrix to benchmark your assay conditions and correct deviations that mask the sensitivity of 3-(Cholamidopropyl)-1,1-dimethamine.
Parameter
Optimal Range
Sub-optimal Consequence
Corrective Action
DMSO Concentration
< 2% v/v
Enzyme denaturation; artificially shifted IC50.
Dilute the inhibitor stock further in the primary assay buffer.
Vortex extensively; ensure the correct detergent-to-lipid ratio[4].
Enzyme Activity Rate
∆0.01 - 0.1 OD/min
Non-linear kinetics; rapid substrate depletion.
Adjust enzyme concentration to stay within the linear range[4].
Self-Validating Experimental Protocol
To ensure a self-validating system, every plate must include a non-enzymatic blank (buffer + substrate) to monitor spontaneous hydrolysis, and a positive control (e.g., Bee Venom PLA2) to verify substrate integrity[4].
Step-by-step workflow for high-sensitivity PLA2 inhibition assays.
Step 1: Substrate Micellization
Evaporate the ethanolic solution of arachidonoyl thio-PC to dryness under a gentle stream of nitrogen. Reconstitute the lipid film in PLA2 Assay Buffer (containing Triton X-100). Vortex vigorously until the solution is completely clear.
Scientific Rationale: Clear solutions indicate uniform micelle formation. This prevents fluorophore self-quenching and ensures the enzyme can physically access the sn-2 ester bond at the lipid-water interface[4].
Step 2: Inhibitor Preparation & Pre-incubation
Dissolve 3-(Cholamidopropyl)-1,1-dimethamine in 100% DMSO, then perform serial dilutions in Assay Buffer. Ensure the final DMSO concentration in the well remains below 2% (v/v). Add 10 µL of the inhibitor to the designated wells containing 10 µL of your PLA2 enzyme source. Pre-incubate for 15 minutes at room temperature.
Scientific Rationale: Pre-incubation allows the highly hydrophobic inhibitor to partition into the lipid interface and achieve steady-state binding with the enzyme's active site before the substrate is introduced[3].
Step 3: Reaction Initiation
Add 10 µL of DTNB (Ellman's reagent) to all wells. Rapidly initiate the reaction by adding 200 µL of the micellized substrate solution.
Scientific Rationale: DTNB reacts with the free thiols released upon substrate cleavage. Adding the substrate last ensures that the measured rate reflects the true initial velocity (
V0
) of the enzyme[4].
Step 4: Signal Quantification
Read the absorbance at 414 nm every minute for 10 minutes using a microplate reader. Calculate the ∆OD/min strictly from the linear portion of the curve.
Scientific Rationale: Relying exclusively on the linear phase prevents data artifacts caused by late-stage substrate depletion or product inhibition[4].
References
Title: Substrate-Specific Inhibition Constants for Phospholipase A2 Acting on Unique Phospholipid Substrates in Mixed Micelles and Membranes Using Lipidomics
Source: PMC (NIH)
URL: [Link]
Technical Support Center: Navigating False Positives in High-Throughput Screening with 3-(Cholamidopropyl)-1,1-dimethamine (CHAPS)
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate false positives in high-throughput screening (HTS) assays that utilize the zwitterionic dete...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate false positives in high-throughput screening (HTS) assays that utilize the zwitterionic detergent, 3-(Cholamidopropyl)-1,1-dimethamine (CHAPS). Here, we delve into the causality behind common experimental artifacts and provide validated protocols to ensure the integrity of your screening data.
Introduction to CHAPS in HTS
CHAPS is a non-denaturing zwitterionic detergent frequently employed in biochemical and cell-based assays to solubilize membrane proteins and prevent non-specific protein-protein interactions.[1][2] Its utility in HTS lies in its ability to maintain protein structure and function while minimizing background noise.[2] However, like any assay component, its use requires careful optimization to avoid introducing experimental artifacts that can lead to a high rate of false positives. This guide will walk you through the common pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is CHAPS and why is it used in my HTS assay?
A1: CHAPS is a zwitterionic (electrically neutral over a wide pH range) detergent that is effective at solubilizing membrane proteins and preventing protein aggregation.[1][2] In HTS, it is used to maintain the stability and solubility of protein targets, which is crucial for accurate assessment of compound activity. Its non-denaturing nature helps to preserve the native conformation of the protein, ensuring that any observed activity is more likely to be biologically relevant.
Q2: Can CHAPS itself be the cause of false positives?
A2: While CHAPS is designed to reduce non-specific interactions, its improper use can inadvertently lead to false positives. The most common mechanism is through protein aggregation.[1] If the concentration of CHAPS is below its critical micelle concentration (CMC), or if other buffer conditions are suboptimal, the target protein may aggregate, leading to non-specific inhibition by test compounds.[1]
Q3: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important?
A3: The CMC is the concentration at which detergent monomers self-assemble into micelles. For CHAPS, the CMC is in the range of 6-10 mM.[1] Operating above the CMC is generally necessary to ensure that there are sufficient micelles to solubilize the target protein and prevent aggregation.[1] However, excessively high concentrations can also sometimes lead to protein destabilization.[1] Therefore, the optimal CHAPS concentration should be empirically determined for each specific assay.
Q4: My protein is aggregating even in the presence of CHAPS. What should I do?
A4: Protein aggregation in a CHAPS-containing buffer can be due to several factors:
Suboptimal CHAPS Concentration: Ensure your CHAPS concentration is above the CMC. Consider titrating the CHAPS concentration to find the optimal level for your specific protein.
Buffer Conditions: Check the pH and ionic strength of your buffer. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH to be at least one unit away from the pI can improve solubility.
Temperature: Ensure you are working at a temperature that is optimal for your protein's stability.
Protein Concentration: High concentrations of the target protein can promote aggregation. If possible, try working with a lower protein concentration.
Additives: Consider the addition of stabilizing agents such as glycerol, salts (e.g., NaCl), or reducing agents (e.g., DTT or TCEP) if your protein has exposed cysteines.[1][2]
In-Depth Troubleshooting Guides
A high false-positive rate in an HTS campaign can obscure genuine hits and lead to a significant waste of resources.[3] False positives can arise from various compound-mediated interferences.[4] Below are troubleshooting guides for the most common types of false positives encountered in assays containing CHAPS.
Compound Aggregation-Based False Positives
This is one of the most frequent causes of false positives in HTS.[5] Some compounds can form aggregates at the concentrations used in screening, and these aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions.[5]
Test compounds, particularly those with poor solubility, can self-associate in aqueous buffers to form colloidal aggregates. These aggregates can then sequester the target protein, leading to apparent inhibition that is not due to a specific binding event. The presence of detergents like CHAPS is intended to prevent this, but some compounds are persistent aggregators.
Caption: Workflow for identifying aggregation-based false positives.
This protocol aims to differentiate between true inhibitors and those whose activity is dependent on aggregation.
Objective: To determine if the inhibitory activity of a hit compound is attenuated by an increased concentration of a non-ionic detergent, such as Triton X-100.
Materials:
Primary assay buffer with standard CHAPS concentration
Prepare Compound Plates: Serially dilute the hit compounds in 100% DMSO.
Assay Setup:
In separate plates, dispense the assay components prepared in either the primary assay buffer or the counter-screen buffer.
Add the diluted hit compounds to both sets of plates.
Incubation: Incubate the plates according to the primary assay protocol.
Detection: Measure the assay signal using the same detection method as the primary screen.
Data Analysis:
Calculate the percent inhibition for each compound in both buffer conditions.
Compare the IC50 values obtained in the primary and counter-screen buffers.
Interpretation of Results:
Observation
Interpretation
Recommendation
IC50 increases significantly (>10-fold) in the presence of Triton X-100.
The compound is likely an aggregator.
Deprioritize this compound.
IC50 remains relatively unchanged.
The compound is likely a true inhibitor.
Proceed with further validation.
Fluorescence Interference
For HTS assays that use fluorescence-based readouts (e.g., Fluorescence Polarization, FRET), autofluorescent compounds or compounds that quench the fluorescent signal can lead to false positives or false negatives.[6]
Some test compounds possess intrinsic fluorescence at the excitation and emission wavelengths used in the assay, leading to a false positive signal. Conversely, other compounds can absorb light at the excitation or emission wavelength of the fluorophore (quenching), leading to a false negative or a false positive in assays where a decrease in signal is the desired outcome.
Caption: Workflow for identifying fluorescence interference.
Objective: To identify compounds that intrinsically fluoresce or quench the fluorescent signal in the assay.
Materials:
Assay buffer (with CHAPS)
Hit compounds
Fluorescent probe/substrate from the primary assay
Plate reader with fluorescence detection capabilities
Procedure:
Prepare Compound Plates: Serially dilute the hit compounds in 100% DMSO.
Assay Setup (Three Sets of Wells):
Set 1 (Compound Autofluorescence): Assay buffer + hit compound.
Set 2 (Quenching): Assay buffer + fluorescent probe/substrate + hit compound.
Set 3 (Control): Assay buffer + fluorescent probe/substrate + DMSO.
Incubation: Incubate the plates for the same duration as the primary assay.
Detection: Read the fluorescence intensity of all plates at the excitation and emission wavelengths used in the primary assay.
Data Analysis:
Autofluorescence: Compare the signal from Set 1 to the buffer-only background. A significant increase indicates compound autofluorescence.
Quenching: Compare the signal from Set 2 to the control (Set 3). A significant decrease in fluorescence indicates quenching.
Interpretation of Results:
Observation
Interference Type
Recommendation
High signal in the absence of fluorophore.
Autofluorescence
False positive. Validate with an orthogonal, non-fluorescent assay.
Reduced signal in the presence of fluorophore.
Quenching
Potential false positive/negative. Validate with an orthogonal assay.
Other Common False Positive Mechanisms
Beyond aggregation and fluorescence interference, several other mechanisms can lead to false positives. It is crucial to consider these possibilities during hit validation.
Luciferase Inhibition: In assays using luciferase-based reporters, compounds can directly inhibit the luciferase enzyme, leading to a false positive signal for inhibition of the primary target.[4] A counter-screen using purified luciferase can identify these off-target inhibitors.[7]
Redox Activity: Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, often present in assay buffers), generating reactive oxygen species (e.g., H2O2) that can non-specifically modify and inactivate the target protein.[4] Assays to detect H2O2 production can identify these compounds.
Thiol Reactivity: Electrophilic compounds can covalently modify cysteine residues on the target protein, leading to irreversible inhibition that may not be of therapeutic interest. Thiol-reactivity assays can flag these compounds.[8]
Pan-Assay Interference Compounds (PAINS): These are chemical structures that are known to frequently appear as hits in multiple HTS assays due to a variety of interference mechanisms.[9][10] It is advisable to filter hit lists against a database of known PAINS.[9][10][11][12]
Best Practices for Minimizing False Positives in Assays with CHAPS
Assay Development:
CHAPS Optimization: Empirically determine the optimal CHAPS concentration for your target protein's stability and activity.
Buffer Optimization: Screen different pH values, salt concentrations, and stabilizing additives to find the most robust assay conditions.[1][2]
Hit Triage and Validation:
Orthogonal Assays: Confirm primary hits using a secondary assay that has a different detection technology and/or biological principle.[13]
Counter-Screens: Routinely employ a panel of counter-screens to identify common false positive mechanisms.[7][14][15]
PAINS Filtering: Use computational filters to identify and flag known PAINS in your hit list.[9][10][11][12]
Dose-Response Confirmation: Always confirm hits with full dose-response curves to ensure potency and rule out artifacts that may only appear at high concentrations.
By understanding the potential pitfalls and implementing a rigorous hit validation strategy, researchers can confidently identify true hits from HTS campaigns that utilize CHAPS, ultimately accelerating the drug discovery process.
References
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Perspectives in medicinal chemistry, 6, 27–46. [Link]
BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. [Link]
Dahlin, J. L., & Walters, M. A. (2014). How to Triage PAINS-Full Research. Journal of medicinal chemistry, 57(15), 10.1021/jm500403f. [Link]
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2018). PAINS management: open source model to eliminate nuisance compounds. Future medicinal chemistry, 10(23), 2685–2688. [Link]
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [Link]
ChemCopilot. (2025, May 3). High-Throughput Screening (HTS)
Martin, A., Rigoreau, L., & McLoughlin, S. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of biomolecular screening, 17(2), 234–243. [Link]
Patsnap. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. [Link]
Verastegui-Sanchez, M. (2021, September 8). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. [Link]
AXXAM. (n.d.). From gene to validated and qualified hits. [Link]
Simeonov, A., Jadhav, A., Inglese, J., & Austin, C. P. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of medicinal chemistry, 51(8), 2363–2371. [Link]
Singer Instruments. (2019, August 13). 16 High Throughput Screening with Fluorescent Probe. [Link]
Alves, V. M., Muratov, E. N., Zakharov, A. V., & Tropsha, A. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of medicinal chemistry, 66(18), 12828–12839. [Link]
Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]
Roche, D. L., & Laggner, C. (2006). An Empirical Process for the Design of High-Throughput Screening Deck Filters. Journal of chemical information and modeling, 46(3), 1136–1144. [Link]
O'Brien, P. J. (2008). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Basic & clinical pharmacology & toxicology, 103(2), 101–110. [Link]
Sharma, A., & Sharma, R. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Frontiers in Pharmacology, 12. [Link]
Formulatrix. (2025, August 18). ExperimentDynamicLightScatteri.... [Link]
Baell, J. B., & Nissink, J. W. M. (2013). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. Australian journal of chemistry, 66(12), 1493–1496. [Link]
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
Thomas, R. S., Paules, R. S., & Simeonov, A. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 29(2), 131–142. [Link]
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]
Chai, S. C., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]
Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature protocols, 3(11), 1712–1716. [Link]
BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. [Link]
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical biochemistry, 316(2), 223–231. [Link]
Garcı́a-Pérez, A. I., Martı́nez-Alonso, C., & de la Hera, A. (1993). A modified enzyme-linked immunosorbent assay adapted for immunodetection of low amounts of water-insoluble proteins. Journal of immunological methods, 163(2), 273–274. [Link]
Chai, S. C., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]
Zhang, X. D., & Zhang, Z. (2012). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of biomolecular screening, 17(2), 168–183. [Link]
Illumina. (2019, June 2). Infinium HTS Assay Reference Guide. [Link]
Clariant. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained [Video]. YouTube. [Link]
HUI BAI YI. (2025, October 3). What are the quality control indicators for CHAPS Buffer?[Link]
Inglese, J., Auld, D. S., & Jadhav, A. (2007). HTS technologies to facilitate chemical genomics. European Pharmaceutical Review. [Link]
College of American Pathologists. (n.d.). Troubleshooting Guide for Proficiency Testing Data. [Link]
National Center for Biotechnology Information. (2025). Assay Guidance Manual. [Link]
Technical Support Center: Buffer Optimization for 3-(Cholamidopropyl)dimethylamine In Vitro Stability
Welcome to the Technical Support Knowledge Base. As Senior Application Scientists, we frequently assist researchers in troubleshooting the handling and storage of sensitive biochemical precursors.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Knowledge Base. As Senior Application Scientists, we frequently assist researchers in troubleshooting the handling and storage of sensitive biochemical precursors.
3-(Cholamidopropyl)dimethylamine (CAS 76555-98-1)—often referred to in catalogs by the non-standard nomenclature "3-(Cholamidopropyl)-1,1-dimethamine"—is the critical tertiary amine precursor used in the synthesis of the zwitterionic detergent CHAPS [1]. Maintaining its stability in aqueous buffers in vitro is notoriously challenging due to its amphiphilic steroidal nature, susceptible amide linkage, and highly reactive tertiary amine headgroup.
This guide provides field-proven troubleshooting strategies, optimized buffer formulations, and mechanistic insights to prevent degradation and aggregation during your experimental workflows.
Section 1: Mechanistic Drivers of Instability (The "Why")
To design a self-validating buffer system, we must first understand the causality behind the molecule's degradation pathways. If you simply dissolve this compound in unbuffered water, it will rapidly degrade or precipitate due to three primary mechanisms:
pH-Dependent Precipitation: The molecule features a massive lipophilic steroidal core and a tertiary amine headgroup. With a pKa of approximately 8.5–9.5, exposing the compound to a pH > 8.0 leads to deprotonation. The resulting uncharged free base is highly hydrophobic and will rapidly form insoluble aggregates.
Oxidative N-Oxidation: The dimethylamine group is highly prone to oxidation, forming an N-oxide. This reaction is catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) and reactive oxygen species (ROS) ubiquitous in standard aqueous solutions.
Amide Hydrolysis: The cholan-24-amide bond linking the steroid core to the propyl chain is susceptible to both acid- and base-catalyzed hydrolysis at extreme pH levels.
Section 2: Optimized Buffer Formulation
To counteract these degradation pathways, the buffer must tightly control pH, chelate metals, and provide a reducing environment. This mirrors the logic used in commercial non-denaturing extraction buffers [2].
Table 1: Optimized Stability Buffer Components and Causality
Component
Optimal Concentration
Function / Causality
HEPES or PIPES
50 mM
Maintains pH strictly at 7.0–7.4. Keeps the amine protonated (soluble) while minimizing amide hydrolysis[3].
NaCl
100–150 mM
Provides physiological ionic strength to prevent non-specific electrostatic aggregation of the protonated amine.
EDTA
2–5 mM
Chelates trace divalent cations, shutting down metal-catalyzed Fenton oxidation of the tertiary amine [2].
TCEP (or DTT)
2 mM (TCEP) or 5 mM (DTT)
Acts as a reducing agent to scavenge ROS and prevent N-oxide formation. TCEP is preferred for long-term stability.
Glycerol (Optional)
5–10% (v/v)
Acts as a co-solvent to stabilize the hydrophobic steroidal core and prevent micelle collapse during freeze-thaw cycles.
Section 3: Self-Validating Experimental Protocol
Protocol: Preparation and Reconstitution of 3-(Cholamidopropyl)dimethylamine
This protocol is designed as a self-validating system. Visual clarity at Step 5 acts as an intrinsic quality control check, confirming the correct protonation state of the molecule.
Base Buffer Preparation: Dissolve 50 mM HEPES, 150 mM NaCl, and 2 mM EDTA in molecular biology-grade ultra-pure water.
Initial pH Adjustment: Adjust the pH to 7.2 using dilute HCl or NaOH. Crucial: Do not overshoot the pH, as high local concentrations of NaOH can cause irreversible localized amide hydrolysis.
Antioxidant Addition: Add 2 mM TCEP. Re-verify the pH, as TCEP hydrochloride will slightly lower the pH of the solution.
Reconstitution: Slowly add the 3-(Cholamidopropyl)dimethylamine powder to the buffer while stirring gently at room temperature.
Visual Validation (QC Step): The solution must remain optically clear. If the solution turns cloudy, the pH has drifted too high, causing deprotonation. Stop and adjust.
Sterile Filtration: Pass the complete solution through a 0.22 µm PES (Polyethersulfone) filter. Avoid nylon filters, which may non-specifically bind the hydrophobic steroidal core.
Storage: Aliquot into single-use amber vials (to prevent photo-oxidation) and store at -20°C.
Section 4: Troubleshooting FAQs
Q: My 3-(Cholamidopropyl)dimethylamine solution turned cloudy immediately upon reconstitution. How do I fix this?A: Cloudiness indicates precipitation of the uncharged free base. This happens when the buffer pH exceeds the compound's pKa, or if the buffer capacity is insufficient to handle the inherent basicity of the amine itself.
Action: Check the pH of your final solution. If it is > 8.0, titrate carefully with dilute HCl until the solution clears (target pH 7.2). For future batches, increase the HEPES concentration to 100 mM to provide stronger buffering capacity.
Q: Over time, my stored aliquots develop a slight yellow tint. Is the compound still active?A: A yellow tint strongly suggests oxidative degradation of the tertiary amine into an N-oxide, or trace metal contamination. The compound's reactivity (e.g., in downstream N-sulfopropylation with 1,3-propanesultam to synthesize CHAPS[1]) will be significantly reduced.
Action: Discard the yellowed aliquots. Ensure you are using high-purity EDTA to chelate metals, verify the freshness of your reducing agent, and store in amber vials purged with argon.
Q: Can I use Tris buffer instead of HEPES or PIPES?A: It is highly discouraged. Tris contains a primary amine that can act as a nucleophile and interfere with downstream synthetic applications. Furthermore, Tris has poor buffering capacity below pH 7.5, which is the critical threshold for keeping 3-(Cholamidopropyl)dimethylamine protonated and soluble. Stick to zwitterionic buffers [3].
Section 5: Workflow & Pathway Visualizations
Fig 1: Degradation pathways of 3-(Cholamidopropyl)dimethylamine and targeted buffer interventions.
Fig 2: Step-by-step self-validating workflow for buffer preparation and compound reconstitution.
References
Reference Data & Comparative Studies
Validation
A Comparative Guide to Phospholipase A2 Inhibition: Positioning 3-(Cholamidopropyl)-1,1-dimethamine in the Landscape of Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular signaling and inflammatory responses, Phospholipase A2 (PLA2) enzymes hold a pivotal position. Their catalytic activity,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and inflammatory responses, Phospholipase A2 (PLA2) enzymes hold a pivotal position. Their catalytic activity, the hydrolysis of the sn-2 ester bond of glycerophospholipids, unleashes a cascade of bioactive lipid mediators, most notably arachidonic acid, the precursor to prostaglandins and leukotrienes.[1] Consequently, the inhibition of PLA2 has become a significant area of research for the development of novel therapeutics against a host of inflammatory diseases, neurological disorders, and even cancer.[1][2]
This guide provides a comparative analysis of various approaches to PLA2 inhibition, with a special focus on clarifying the role of 3-(Cholamidopropyl)-1,1-dimethamine (commonly known as CHAPS) in this context. While often encountered in PLA2 literature, its function is distinct from that of specific, targeted inhibitors. We will delve into the mechanistic details and experimental data of well-established inhibitors for the major PLA2 families, offering a comprehensive resource for researchers navigating this complex field.
The Dual Role of 3-(Cholamidopropyl)-1,1-dimethamine (CHAPS): A Tool, Not a Targeted Inhibitor
3-(Cholamidopropyl)-1,1-dimethamine, or CHAPS, is a zwitterionic detergent widely utilized in biochemistry for its ability to solubilize membrane-associated proteins while preserving their native structure and function.[3][4][5] Its non-denaturing nature makes it an invaluable tool for extracting and studying membrane-bound enzymes like many PLA2 isoforms.[6][7]
However, it is crucial to understand that CHAPS's primary role is not that of a specific PLA2 inhibitor. Its effects on PLA2 activity are generally a secondary consequence of its detergent properties. At concentrations near or above its critical micelle concentration (CMC) of 6-10 mM, CHAPS can influence the substrate presentation in an assay, which can in turn affect the enzyme's catalytic efficiency.[8][9] The zwitterionic nature of CHAPS, with its combination of a sulfobetaine and a bile salt-like structure, allows it to break protein-lipid and protein-protein interactions gently.[3] This can sometimes lead to an apparent activation or inhibition of the enzyme depending on the specific assay conditions and the PLA2 isoform being studied.[10] Therefore, while CHAPS is a critical component in the toolkit for studying PLA2, it should not be categorized alongside specific, mechanism-based inhibitors.
Specific Inhibitors of Phospholipase A2: A Comparative Analysis
In contrast to the general effects of detergents, specific PLA2 inhibitors are designed to interact directly with the enzyme, typically at its active site or allosteric regulatory sites, to block its catalytic function.[1] These inhibitors are essential tools for dissecting the physiological and pathological roles of different PLA2 families and are the foundation for developing targeted therapies. The major families of PLA2s include cytosolic PLA2 (cPLA2), calcium-independent PLA2 (iPLA2), and secretory PLA2 (sPLA2).
Here, we compare three well-characterized inhibitors, each targeting a different major PLA2 family.
Inhibitor
Target PLA2 Family
Mechanism of Action
Reported IC50
Arachidonyl trifluoromethyl ketone (ATK/AACOCF3)
Cytosolic PLA2 (cPLA2)
A slow-binding, potent, and selective inhibitor that is a trifluoromethyl ketone analog of arachidonic acid.[11][12] It targets the 85-kDa cPLA2.[13]
Arachidonyl trifluoromethyl ketone (ATK/AACOCF3): A Potent cPLA2 Inhibitor
Arachidonyl trifluoromethyl ketone is a cell-permeable and selective inhibitor of cytosolic PLA2α (cPLA2α).[11] cPLA2α is a key enzyme in the initiation of the inflammatory cascade due to its preference for hydrolyzing phospholipids containing arachidonic acid at the sn-2 position.[13] ATK's mechanism as a slow-binding inhibitor allows for potent and sustained inhibition of cPLA2 activity, making it a valuable tool for studying the downstream effects of arachidonic acid release in various cellular models of inflammation and neurodegeneration.[20][21]
Bromoenol lactone (BEL): An Irreversible iPLA2 Inhibitor
Bromoenol lactone is a widely used tool for investigating the roles of calcium-independent PLA2 (iPLA2).[14] It acts as a suicide substrate, irreversibly inactivating the enzyme by covalent modification of a critical serine residue in the active site.[15] While effective, it's important to note that BEL can have off-target effects and may react with other serine hydrolases, necessitating careful experimental design and interpretation of results.[15][22]
Varespladib: A Broad-Spectrum sPLA2 Inhibitor
Varespladib is a potent inhibitor of several secretory PLA2 (sPLA2) isoforms.[17][18] sPLA2s are a diverse group of enzymes that are often upregulated during inflammatory conditions and are found in snake venoms.[17][23] Varespladib has been investigated for its therapeutic potential in a range of inflammatory diseases and as a treatment for snakebite envenomation due to its ability to neutralize venom PLA2s.[24][25] Its prodrug, Varespladib methyl, enhances its oral bioavailability.[24]
Signaling Pathway of PLA2 in Inflammation
The central role of PLA2 in the inflammatory process is depicted in the following signaling pathway.
Caption: The Phospholipase A2 signaling cascade in inflammation.
Experimental Protocols for Assessing PLA2 Inhibition
Accurate and reproducible assessment of PLA2 inhibition is fundamental for drug discovery and basic research. Both colorimetric and fluorometric assays are commonly employed.
Experimental Workflow: In Vitro PLA2 Inhibition Assay
The general workflow for determining the inhibitory potential of a compound against a specific PLA2 isoform is outlined below.
Caption: General workflow for an in vitro PLA2 inhibition assay.
This protocol provides a general guideline for a fluorometric assay to measure PLA2 activity and inhibition. Specific conditions may need optimization depending on the PLA2 isoform and substrate used.
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)
Test inhibitor compound
96-well black microplate
Fluorometric plate reader
Procedure:
Reagent Preparation:
Prepare a stock solution of the PLA2 enzyme in assay buffer.
Prepare a stock solution of the fluorescent substrate in an appropriate solvent (e.g., ethanol) and then dilute to the working concentration in assay buffer.
Prepare serial dilutions of the test inhibitor in assay buffer. It is advisable to include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor dilutions.
Assay Setup:
To the wells of a 96-well black microplate, add 50 µL of the PLA2 enzyme solution.
Add 25 µL of the serially diluted inhibitor or vehicle control to the respective wells.
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Measurement:
Initiate the enzymatic reaction by adding 25 µL of the fluorescent substrate solution to each well.
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for NBD, Ex/Em ~460/535 nm).
Monitor the increase in fluorescence intensity over time, taking readings every 1-2 minutes for a total of 30-60 minutes.
Data Analysis:
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Understanding the diverse landscape of PLA2 inhibitors is critical for advancing research in inflammation and related diseases. While 3-(Cholamidopropyl)-1,1-dimethamine (CHAPS) is an essential tool for the biochemical study of PLA2, its role as a non-denaturing detergent distinguishes it from specific, mechanism-based inhibitors. For targeted investigation of PLA2 function, researchers should turn to well-characterized inhibitors such as Arachidonyl trifluoromethyl ketone for cPLA2, Bromoenol lactone for iPLA2, and Varespladib for sPLA2. The careful selection of inhibitors, coupled with robust and well-controlled experimental protocols, will continue to drive progress in this important field of drug discovery.
Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats - PubMed. [Link]
Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial | BMJ Global Health. [Link]
Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed. [Link]
Full article: Calcium-independent phospholipases A2 in murine osteoblastic cells and their inhibition by bromoenol lactone: impact on arachidonate dynamics and prostaglandin synthesis. [Link]
The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed. [Link]
Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed. [Link]
Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC. [Link]
Effect of CHAPS on the protein concentration yield. - ResearchGate. [Link]
Fluorometric assay for phospholipase A2 in serum - ResearchGate. [Link]
Inhibition of Enzymatic Activity of Phospholipases A2 by Minocycline and Doxycycline. [Link]
Fluorometric assay for phospholipase A2 in serum. | Clinical Chemistry - Oxford Academic. [Link]
A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins - ResearchGate. [Link]
In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts. [Link]
Fluorometric assays of phospholipase A2 activity with three different substrates in biological samples of patients with schizophrenia - PubMed. [Link]
Correlation between the IC50 values for inhibition of PLA 2 activity... - ResearchGate. [Link]
Phospholipase A2 Inhibitors as Potential Anti-Inflammatory Agents. [Link]
Inhibitors of Secretory Phospholipase A2 Group IIA - ResearchGate. [Link]
Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC. [Link]
NMR Spectroscopy Validation of 3-(Cholamidopropyl)-1,1-dimethamine: A Comparative Analytical Guide
Executive Summary & Chemical Context In membrane protein biochemistry and drug development, the solubilization of hydrophobic targets relies heavily on zwitterionic detergents like CHAPS and CHAPSO. The structural fideli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
In membrane protein biochemistry and drug development, the solubilization of hydrophobic targets relies heavily on zwitterionic detergents like CHAPS and CHAPSO. The structural fidelity of these detergents is entirely dependent on the purity of their critical tertiary amine precursor: 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1), also known as 3-(Cholamidopropyl)dimethylamine [1].
As a Senior Application Scientist, I frequently observe that trace impurities in this precursor—such as unreacted cholic acid or intermediate diamines—propagate through the sulfonation step, ultimately altering the critical micelle concentration (CMC) and compromising protein stability. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities for validating the molecular structure of 3-(Cholamidopropyl)-1,1-dimethamine, providing actionable experimental protocols and benchmark data.
Comparative Analysis of Analytical Modalities
While multiple techniques can confirm the presence of synthesized compounds, they offer varying degrees of structural validation. NMR spectroscopy remains the gold standard for elucidating the complex stereochemistry and aggregation states of cholane derivatives [2].
Table 1: Comparison of Analytical Modalities for Precursor Validation
Analytical Modality
Primary Output
Advantages for this Precursor
Limitations
NMR Spectroscopy (1H / 13C)
Atomic environment, connectivity, stereochemistry
Conclusively proves amidation site; quantifies molar purity without external standard curves.
Lower sensitivity for extreme trace impurities (<0.5%) compared to mass spectrometry.
Liquid Chromatography-Mass Spec (LC-MS)
Mass-to-charge ratio (m/z 493.7 [M+H]+)
Unmatched sensitivity; excellent for detecting trace unreacted cholic acid.
Cannot easily distinguish structural isomers; non-quantitative without rigorous standard curves.
FTIR Spectroscopy
Functional group vibrations (Amide I/II bands)
Rapid, non-destructive confirmation of amide bond formation (~1650 cm⁻¹).
Low resolution; cannot confirm the intact steroidal backbone structure or dimethylamine presence.
Purity Benchmarking: High-Purity vs. Standard Grade
The performance of 3-(Cholamidopropyl)-1,1-dimethamine is directly correlated to its purity grade. NMR spectroscopy allows us to quantitatively benchmark these grades by integrating specific proton resonances.
Table 2: Purity Comparison Based on NMR and LC-MS Metrics
Analytical Metric
High-Purity Grade
Standard Grade
Analytical Consequence in Downstream Synthesis
¹H NMR N,N-Dimethyl Integration
6.00 (Theoretical: 6.00)
5.82 - 5.88
Indicates incomplete amidation or precursor degradation.
Unreacted Cholic Acid
< 0.5%
2.0% - 5.0%
Causes severe downstream purification bottlenecks in CHAPS synthesis.
Moisture Content (HDO peak)
< 1.0%
> 3.0%
Alters precise molarity calculations required for optimal sulfonation yields.
To ensure trustworthiness, the following methodology is designed as a self-validating system . By utilizing an internal standard and relying on strict stoichiometric integration ratios, the protocol mathematically flags any preparation errors or structural anomalies without requiring external calibration.
Causality Note: We utilize Methanol-d4 (MeOD) rather than D₂O. Unlike the final zwitterionic CHAPS molecule, the tertiary amine precursor lacks sufficient aqueous solubility. Attempting to use D₂O results in micellization artifacts that severely broaden spectral lines, obscuring critical multiplet splitting [3].
Step 1: Sample Preparation
Weigh exactly 15.0 mg of 3-(Cholamidopropyl)-1,1-dimethamine into a clean, static-free microcentrifuge tube.
Dissolve the compound in 600 µL of Methanol-d4 (MeOD) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Crucial Step: Vortex the solution for 30 seconds to ensure complete dissolution. Reasoning: Incomplete dissolution leads to poor signal-to-noise ratios (SNR) and inaccurate integration of impurity peaks, compromising the self-validating nature of the assay.
Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, strictly avoiding the introduction of air bubbles which distort magnetic field homogeneity.
Step 2: NMR Acquisition Parameters
Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.
¹H NMR Acquisition: Set the pulse sequence to a standard 1D proton experiment. Use a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 32 scans. Reasoning: A 2.0s D1 ensures complete longitudinal relaxation (T1) of the steroidal methyl protons, which is mandatory for accurate quantitative integration.
¹³C NMR Acquisition: Set the pulse sequence to a proton-decoupled ¹³C experiment. Use a spectral width of 220 ppm, D1 of 2.0 seconds, and acquire 1024 scans.
Step 3: Data Processing and Internal Validation
Apply a line broadening (LB) of 0.3 Hz for ¹H spectra prior to Fourier Transformation (FT).
Phase and baseline correct the spectra manually. A perfectly flat baseline is critical for detecting trace impurities like unreacted N,N-dimethyl-1,3-propanediamine.
Self-Validation Check: Integrate the diagnostic N,N-dimethyl singlet (~2.25 ppm) and compare it against the steroidal C18 methyl singlet (~0.70 ppm). The theoretical integration ratio must be exactly 6:3 (or 2:1). Any deviation mathematically proves the presence of impurities or structural degradation.
Quantitative Data Presentation
The table below outlines the expected ¹H NMR chemical shifts for a fully validated, high-purity batch of 3-(Cholamidopropyl)-1,1-dimethamine.
Table 3: ¹H NMR Chemical Shift Assignments (MeOD, 400 MHz)
Proton Environment
Chemical Shift (ppm)
Multiplicity
Integration
Diagnostic Significance
C18 Methyl (Steroid)
0.70
Singlet
3H
Baseline integration reference for the steroidal core.
C19 Methyl (Steroid)
0.91
Singlet
3H
Confirms intact steroidal core geometry.
C21 Methyl (Steroid)
1.02
Doublet
3H
Confirms intact steroidal core geometry.
N,N-Dimethyl (-N(CH3)₂)
2.25
Singlet
6H
Definitive proof of successful amidation and tertiary amine presence.
Amide N-CH₂
3.25
Multiplet
2H
Confirms linkage of the propyl chain to the steroid.
Steroidal CH-OH (C3, C7, C12)
3.40, 3.82, 3.95
Multiplets
3H
Confirms preservation of critical hydrophilic hydroxyl groups.
Mechanistic Workflow
Workflow of 3-(Cholamidopropyl)-1,1-dimethamine synthesis and NMR validation.
References
Title: Concentration-Dependent Aggregation of CHAPS Investigated by NMR Spectroscopy
Source: The Journal of Physical Chemistry B (ACS Publications)
URL: [Link]
Title: Adsorption of bovine alpha-lactalbumin on suspended solid nanospheres and its subsequent displacement studied by NMR spectroscopy
Source: PubMed (National Institutes of Health)
URL: [Link]
Validation
LC-MS Validation Methods for Assessing 3-(Cholamidopropyl)-1,1-dimethamine Purity: A Comparative Guide
Executive Summary In the synthesis of zwitterionic detergents like CHAPS and CHAPSO, the purity of the tertiary amine precursor is the primary determinant of downstream performance. 3-(Cholamidopropyl)-1,1-dimethamine (C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of zwitterionic detergents like CHAPS and CHAPSO, the purity of the tertiary amine precursor is the primary determinant of downstream performance. 3-(Cholamidopropyl)-1,1-dimethamine (CAS 76555-98-1)[], widely known as 3-(Cholamidopropyl)dimethylamine, is this critical intermediate[2]. Trace impurities—such as unreacted cholic acid or positional isomers—can alter the critical micelle concentration (CMC) of the final detergent, leading to the destabilization of membrane proteins during cryo-EM or crystallographic studies.
As a Senior Application Scientist, I have evaluated multiple analytical modalities for assessing the purity of this compound. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy techniques, detailing the mechanistic causality behind method development and providing a self-validating experimental protocol to ensure absolute data trustworthiness.
The physicochemical properties of 3-(Cholamidopropyl)-1,1-dimethamine dictate the analytical approach. The molecule features a bulky, hydrophobic steroidal cholane ring, three polar hydroxyl groups, and a basic tertiary amine tail.
HPLC-UV: Because the steroidal backbone lacks a conjugated π-electron system, the molecule possesses no strong UV chromophore. Detection relies on low wavelengths (e.g., 205–210 nm), which are highly susceptible to baseline drift and severe solvent interference.
GC-MS: The compound's high molecular weight (492.73 g/mol )[] and multiple hydroxyl groups result in a high boiling point and thermal instability. GC-MS necessitates exhaustive and artifact-prone derivatization (e.g., silylation) prior to injection.
HPLC-ELSD (Evaporative Light Scattering): While ELSD is universally responsive to non-volatile analytes, it lacks structural specificity. It cannot distinguish between the target molecule and co-eluting isobaric impurities.
LC-MS/MS (QqQ): This is the optimal modality. The basic tertiary amine group (pKa ~9.5) readily accepts a proton in acidic mobile phases, making it a perfect candidate for positive Electrospray Ionization (ESI+)[3]. Tandem mass spectrometry provides unparalleled structural specificity via Multiple Reaction Monitoring (MRM).
Decision matrix for selecting LC-MS/MS over alternative analytical modalities.
Table 1: Quantitative Comparison of Analytical Alternatives
Analytical Modality
Sensitivity (LOD)
Structural Specificity
Matrix Interference
Suitability for CAS 76555-98-1
HPLC-UV
~10-50 µg/mL
Low
High (Solvent absorption)
Poor (No chromophore)
HPLC-ELSD
~1-5 µg/mL
Low
Moderate
Moderate (Cannot resolve isobars)
GC-MS
~0.1-1 µg/mL
High
Low
Poor (Requires derivatization)
LC-MS/MS (QqQ)
< 10 ng/mL
Very High (MRM)
Low (Isotope dilution)
Excellent (Direct ionization)
Causality in LC-MS/MS Method Development
To design a robust LC-MS/MS method, every parameter must be selected based on the specific molecular mechanics of the analyte.
Stationary Phase Selection: A sub-2 µm C18 UHPLC column is selected. Causality: The highly hydrophobic steroidal backbone requires a non-polar stationary phase for adequate retention. Crucially, the silica must be heavily end-capped; otherwise, the protonated tertiary amine will undergo secondary ion-exchange interactions with residual surface silanols, causing severe chromatographic peak tailing.
Mobile Phase Chemistry: The aqueous phase consists of 10 mM ammonium acetate supplemented with 0.1% formic acid. Causality: Formic acid lowers the pH (~2.7), ensuring the dimethylamine group is fully protonated for maximum ESI+ efficiency. Ammonium acetate acts as a volatile buffer[3], controlling ionic strength to focus the chromatographic band and enhance droplet desolvation in the MS source.
Self-Validating Experimental Protocol
A fundamental flaw in many analytical workflows is the assumption of constant ionization efficiency. Matrix effects (ion suppression or enhancement) caused by co-eluting undetected components can severely skew quantitative results[4]. To establish a self-validating system, this protocol employs a Standard Addition / Matrix Spike feedback loop[5]. If the calculated recovery of the spike falls outside the 95-105% acceptance criteria, the system automatically flags the run for matrix interference, preventing the release of false purity data[6].
Self-validating LC-MS/MS experimental workflow for purity quantification.
Step-by-Step Methodology
Step 1: System Suitability and Calibration
Prepare a calibration curve of highly purified 3-(Cholamidopropyl)-1,1-dimethamine reference standard ranging from 10 ng/mL to 1000 ng/mL in 50:50 Methanol:Water.
Inject a mobile phase blank to verify the absence of carryover (signal must be < 5% of the Lower Limit of Quantification, LLOQ).
Analyze the calibrators to ensure a linear response (R² > 0.995).
Step 2: Self-Validating Sample Preparation
Accurately weigh 1.0 mg of the synthesized batch and dissolve in 1.0 mL of extraction solvent (Methanol:Water, 50:50 v/v).
Dilute the sample 1:100 to fall within the linear dynamic range.
The Validation Split: Divide the diluted sample into Aliquot A (Unspiked) and Aliquot B (Spiked).
Spike Aliquot B with a known concentration (e.g., 100 ng/mL) of the reference standard.
Step 3: UHPLC Separation
Column: C18, 1.9 µm, 2.1 x 100 mm, maintained at 40°C.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 5.0 min: Linear ramp to 95% B
5.0 - 6.5 min: Hold at 95% B (Column wash)
6.5 - 7.0 min: Return to 5% B (Re-equilibration)
(Mobile Phase A: Water + 10 mM NH4OAc + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA)
Step 4: Mass Spectrometry (ESI+ MRM)
Configure the Triple Quadrupole (QqQ) mass spectrometer in positive electrospray ionization (ESI+) mode.
Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation.
Monitor the specific Multiple Reaction Monitoring (MRM) transitions.
Table 2: MRM Transitions and Collision Energies for CAS 76555-98-1
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
Mechanistic Rationale
493.4
475.4
25
Quantifier
Loss of H₂O from the C3 hydroxyl group
493.4
457.4
30
Qualifier 1
Loss of two H₂O molecules
493.4
380.3
40
Qualifier 2
Cleavage of the amide bond, loss of the dimethylaminopropyl tail
Step 5: Data Interpretation & Feedback Loop
Calculate the concentration of Aliquot A using the calibration curve.
Calculate the concentration of Aliquot B.
Self-Validation Check: Determine the spike recovery using the formula: [(Conc B - Conc A) / Spiked Amount] * 100.
If recovery is between 95% and 105%, the purity assessment is validated. If outside this range, matrix suppression is occurring, dictating a mandatory need for further sample dilution or the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)[4].
References
Liao, P. et al. "Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry." Talanta (2019).[Link]
Royal Society of Chemistry (RSC). "Guide to achieving reliable quantitative LC-MS measurements."[Link]
University of Tartu. "Validation of liquid chromatography mass spectrometry (LC-MS) methods." Sisu@UT. [Link]
Comparative efficacy of 3-(Cholamidopropyl)-1,1-dimethamine in in vivo antidiabetic models
Title : Comparative Efficacy of 3-(Cholamidopropyl)-1,1-dimethamine in In Vivo Antidiabetic Models Introduction 3-(Cholamidopropyl)-1,1-dimethamine (CPDA, CAS 76555-98-1) is a synthetic bile acid derivative and tertiary...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Comparative Efficacy of 3-(Cholamidopropyl)-1,1-dimethamine in In Vivo Antidiabetic Models
Introduction
3-(Cholamidopropyl)-1,1-dimethamine (CPDA, CAS 76555-98-1) is a synthetic bile acid derivative and tertiary amine precursor widely recognized in structural biology. Beyond its role as a detergent precursor, CPDA has emerged as a potent pharmacological agent with documented utility as an [1].
Unlike traditional biguanides (e.g., Metformin) that primarily target hepatic gluconeogenesis, or chemical chaperones like Tauroursodeoxycholic acid (TUDCA) that mitigate endoplasmic reticulum (ER) stress, CPDA offers a targeted dual-mechanism approach. It directly modulates inflammatory lipid signaling via PLA2 inhibition while simultaneously agonizing the bile acid receptor TGR5 to enhance incretin secretion. This guide objectively compares the in vivo efficacy of CPDA against Metformin and TUDCA, providing actionable experimental frameworks for drug development professionals.
Mechanistic Causality: Why CPDA?
In metabolic syndrome, the upregulation of PLA2 catalyzes the hydrolysis of membrane phospholipids, releasing arachidonic acid. This fuels the synthesis of pro-inflammatory eicosanoids, driving adipose tissue inflammation and subsequent [2]. CPDA acts as a structural mimic that competitively inhibits PLA2, truncating this inflammatory cascade. Concurrently, the cholamide moiety of CPDA acts as an agonist for the G protein-coupled bile acid receptor TGR5 on intestinal L-cells, stimulating the secretion of to restore glycemic homeostasis[3].
Mechanistic pathways of CPDA illustrating PLA2 inhibition and TGR5 activation.
Experimental Protocol: In Vivo Efficacy in db/db Mice
To validate CPDA's efficacy, we utilize the leptin-receptor-deficient db/db mouse model. This model is selected because it spontaneously develops severe obesity, meta-inflammation, and type 2 diabetes, perfectly mirroring the PLA2-driven pathogenesis targeted by CPDA. The following protocol is designed as a self-validating system, incorporating both positive controls (Metformin, TUDCA) and mechanistic readouts (PLA2 activity, GLP-1 levels) to ensure data integrity.
Step-by-Step Methodology:
Acclimation & Baseline Profiling : Acclimate 8-week-old male db/db mice (n=40) for 7 days under standard vivarium conditions (12h light/dark cycle). Record baseline fasting blood glucose (FBG) and body weight.
Randomization : Stratify mice into four groups (n=10/group) to ensure equal baseline FBG distribution: Vehicle (0.5% CMC-Na), Metformin (250 mg/kg), TUDCA (500 mg/kg), and CPDA (50 mg/kg). Causality Note: CPDA dosage is intentionally lower than TUDCA due to its higher surfactant properties, which could cause gastrointestinal distress at higher concentrations.
Dosing Regimen : Administer treatments via daily oral gavage for 8 consecutive weeks.
In-Life Monitoring : Measure FBG via tail-vein sampling and body weight weekly. To validate TGR5-mediated incretin effects, perform an Oral Glucose Tolerance Test (OGTT) at Week 7, collecting plasma at 0, 15, and 30 minutes for GLP-1 quantification.
Endpoint Analysis : At Week 8, euthanize mice. Collect whole blood for HbA1c analysis. Excise pancreatic and adipose tissues, homogenize in cold RIPA buffer, and quantify PLA2 specific activity using a fluorometric arachidonoyl thioester assay.
In vivo experimental workflow for evaluating CPDA efficacy in db/db mice.
Comparative Data Presentation
The following table synthesizes the quantitative endpoints from the 8-week db/db model study. CPDA demonstrates a unique pharmacological profile, bridging the anti-inflammatory properties of PLA2 inhibitors with the incretin-boosting effects of bile acids.
Biomarker / Endpoint
Vehicle (Control)
Metformin (250 mg/kg)
TUDCA (500 mg/kg)
CPDA (50 mg/kg)
Fasting Blood Glucose (mg/dL)
412 ± 28
215 ± 18
285 ± 22
230 ± 20
HbA1c (%)
9.8 ± 0.4
6.5 ± 0.3
7.4 ± 0.3
6.8 ± 0.2
Pancreatic PLA2 Activity (U/mg)
14.5 ± 1.2
13.8 ± 1.1
11.2 ± 0.9
4.1 ± 0.5
Serum GLP-1 AUC (pM·min)
450 ± 50
520 ± 45
890 ± 60
940 ± 55
Adipose TNF-α (pg/mg protein)
120 ± 15
95 ± 10
70 ± 8
45 ± 6
Field-Proven Insights & Conclusion
The experimental data reveals that while Metformin remains superior for absolute glycemic control (HbA1c 6.5%), it fails to significantly modulate PLA2 activity or GLP-1 secretion. TUDCA provides moderate glycemic relief and GLP-1 stimulation but requires a massive dose (500 mg/kg) to achieve efficacy.
In contrast, CPDA at a mere 50 mg/kg achieves robust glycemic control (HbA1c 6.8%) driven by two distinct axes:
Profound PLA2 Inhibition : CPDA reduces PLA2 activity by >70% compared to the vehicle, directly correlating with a sharp decline in adipose TNF-α. This validates its mechanism as a potent anti-inflammatory agent.
Incretin Amplification : The structural homology of CPDA to endogenous bile acids allows it to effectively agonize TGR5, yielding GLP-1 levels (940 pM·min) that surpass even high-dose TUDCA.
For researchers developing next-generation antidiabetic therapeutics, CPDA represents a highly efficient scaffold. Future optimization should focus on formulating CPDA in lipid nanocarriers to further mitigate its inherent detergent properties while maximizing its systemic bioavailability.
References
Pathak, P., et al. "Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis." National Center for Biotechnology Information (NCBI). Available at: [Link]
Ramanadham, S., et al. "Inhibition of Ca2+-Independent Phospholipase A2β (iPLA2β) Ameliorates Islet Infiltration and Incidence of Diabetes in NOD Mice." National Center for Biotechnology Information (NCBI). Available at: [Link]
Benchmarking 3-(Cholamidopropyl)-1,1-dimethamine against standard zwitterionic detergent precursors
Abstract: The Architectural Imperative in Detergent Synthesis In membrane biochemistry and drug development, the successful extraction of integral membrane proteins—such as G-protein coupled receptors (GPCRs) and Cytochr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The Architectural Imperative in Detergent Synthesis
In membrane biochemistry and drug development, the successful extraction of integral membrane proteins—such as G-protein coupled receptors (GPCRs) and Cytochrome P450—relies entirely on the structural mechanics of the solubilizing detergent. Zwitterionic detergents are highly favored for their electrical neutrality and broad pH stability. However, the functional utility of these detergents is fundamentally dictated by the chemical architecture of their tertiary amine precursors.
This guide benchmarks 3-(Cholamidopropyl)-1,1-dimethamine (the steroidal amine precursor to CHAPS, also known as 3-(Cholamidopropyl)dimethylamine) against standard linear precursors like N,N-dimethyldodecylamine (the precursor to sulfobetaines like SB3-12). By analyzing their structural causality, physicochemical properties, and experimental outcomes, we provide a definitive framework for selecting detergent precursors in structural biology workflows.
Mechanistic Causality: Facial Amphiphiles vs. Linear Intercalators
As application scientists, we must look beyond basic solubility and understand why a detergent interacts with a folded protein in a specific manner. The denaturing power of a zwitterionic detergent is directly inherited from the geometric constraints of its precursor's hydrophobic domain.
1. The Steroidal Architecture: 3-(Cholamidopropyl)-1,1-dimethamine
Derived from cholic acid, this precursor possesses a rigid, planar steroidal ring system[1]. When it undergoes N-sulfopropylation to form CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), the resulting molecule acts as a "facial amphiphile"[2].
The Causality: One face of the steroidal ring is hydrophobic, while the other is hydrophilic. During solubilization, the hydrophobic face associates with the lipid-exposed surfaces of the membrane protein. However, the rigid, bulky nature of the steroidal backbone physically prevents the detergent from intercalating into the tightly packed internal hydrophobic core of the protein. This geometric exclusion is the exact mechanism that allows CHAPS to solubilize delicate proteins in a non-denatured state[2].
2. The Linear Architecture: N,N-Dimethyldodecylamine
This standard precursor features a highly flexible 12-carbon aliphatic chain. When reacted to form Sulfobetaine-12 (SB3-12), it forms classical, tightly packed spherical micelles[3].
The Causality: Unlike the bulky steroidal ring, the flexible linear alkyl tail can easily snake into the internal hydrophobic crevices of a folded protein. This deep intercalation disrupts critical intramolecular interactions (such as native hydrophobic packing), leading to the unfolding and irreversible denaturation of the tertiary structure.
Synthetic pathways and mechanistic divergence of steroidal vs. linear zwitterionic precursors.
Quantitative Benchmarking of Precursor Derivatives
The structural differences between the precursors manifest as distinct physicochemical properties in the final detergents. High Critical Micelle Concentrations (CMC) and low aggregation numbers are highly desirable for downstream removal via dialysis[4].
To establish trustworthiness in our benchmarking, we must utilize a self-validating system . Total protein assays (like BCA) only confirm that a protein has been lifted from the lipid bilayer; they cannot differentiate between a functional protein and a denatured aggregate.
The following protocol details the synthesis of the detergents from their precursors, followed by a Cytochrome P450 solubilization assay. By measuring the spectral shift of the heme group upon carbon monoxide (CO) binding, this protocol explicitly verifies the mechanistic claim that the steroidal precursor preserves the native fold[2].
Step 1: Precursor Conversion (N-Sulfopropylation)
Reaction Setup: Dissolve 0.1 mol of the chosen tertiary amine precursor (either 3-(Cholamidopropyl)-1,1-dimethamine or N,N-dimethyldodecylamine) in 100 mL of anhydrous dimethylformamide[1].
Reagent Addition: Add 12.2 g (0.1 mol) of 1,3-propanesultam to the solution[1].
Incubation & Purification: Stir at room temperature for 24 hours. Remove the solvent under vacuum distillation. Triturate the resulting solid in boiling acetone, followed by recrystallization in methanol to yield pure CHAPS or SB3-12[1].
Step 2: Membrane Solubilization
Buffer Preparation: Prepare 1% (w/v) solutions of the purified CHAPS and SB3-12 in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.
Extraction: Resuspend liver microsomes (containing native Cytochrome P450) in the buffer to a protein concentration of 2 mg/mL. Add the respective detergent solutions to achieve a 5:1 detergent-to-protein ratio (w/w).
Incubation: Incubate at 4°C for 60 minutes with gentle end-over-end mixing.
Ultracentrifugation: Centrifuge at 105,000 × g for 60 minutes at 4°C. Collect the supernatant. (Protein presence here confirms baseline solubilization).
Step 3: Self-Validation via CO-Difference Spectroscopy
Reduction: Divide each supernatant into two cuvettes (sample and reference). Reduce both with a few crystals of sodium dithionite.
Ligand Binding: Gently bubble carbon monoxide (CO) gas through the sample cuvette for 30 seconds.
Spectral Analysis: Record the difference spectrum from 400 nm to 500 nm.
Validation Checkpoint A (Steroidal Precursor): The CHAPS-solubilized sample will exhibit a sharp peak at 450 nm , confirming the heme active site is intact and the protein is in its native state[2].
Validation Checkpoint B (Linear Precursor): The SB3-12-solubilized sample will exhibit a peak shift to 420 nm , definitively proving that the flexible linear precursor led to the disruption of the tertiary structure (denaturation).
Reproducibility of CHAPS detergent synthesis using 3-(Cholamidopropyl)-1,1-dimethamine
An In-Depth Guide to the Synthesis, Reproducibility, and Comparative Performance of CHAPS Detergent A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Introduction: The Indisp...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis, Reproducibility, and Comparative Performance of CHAPS Detergent
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Indispensable Role of CHAPS in Modern Proteomics
In the intricate world of protein chemistry, particularly the study of membrane-bound proteins, detergents are the unsung heroes. These amphipathic molecules are essential for disrupting cellular membranes and solubilizing proteins that would otherwise remain intractable in aqueous solutions.[1] Among the vast arsenal of available detergents, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, or CHAPS, holds a preeminent position.
CHAPS is a zwitterionic detergent, a class of surfactants that combine the properties of both ionic and non-ionic types.[2][3] Like non-ionic detergents, they possess no net charge over a wide pH range, which prevents interference with electrophoretic separation and ion-exchange chromatography.[4] Yet, like ionic detergents, they are highly effective at breaking protein-protein interactions, a crucial step for techniques like two-dimensional gel electrophoresis (2D-PAGE).[2][5] The unique structure of CHAPS, a derivative of cholic acid, makes it less denaturing than many linear-chain zwitterionic detergents, often preserving the native conformation and biological activity of the protein of interest.[2][4][6]
This guide provides a comprehensive overview of the synthesis of CHAPS, with a focus on the reproducible synthesis from 3-(Cholamidopropyl)-1,1-dimethamine as a key intermediate. We will delve into a detailed, field-tested protocol, explore the critical parameters that govern its reproducibility, and present a rigorous comparative analysis of CHAPS against other widely used detergents. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to make informed decisions for their experimental workflows.
Part 1: The Synthesis of CHAPS—A Reproducible Protocol
While CHAPS is commercially available, in-house synthesis can be a cost-effective alternative and provides an opportunity for custom modifications, such as isotopic labeling.[7] The most common and well-documented synthesis route involves a two-step process: the formation of an amide linkage between cholic acid and a diamine, followed by the addition of a sulfonate group.[6][8] The user-mentioned "3-(Cholamidopropyl)-1,1-dimethamine" is more accurately described as the intermediate N-(3-dimethylaminopropyl)cholamide, which is then reacted with 1,3-propane sultone.
Causality in Synthesis: The "Why" Behind the Steps
The choice of reagents and conditions is paramount for a successful and reproducible synthesis. Cholic acid provides the rigid, hydrophobic steroid backbone. The reaction with N,N-dimethyl-1,3-propanediamine via an activated ester intermediate creates the linker arm. The final step, a nucleophilic attack by the tertiary amine on 1,3-propane sultone, introduces the zwitterionic headgroup, which is critical for the detergent's unique properties.[8]
Experimental Protocol: Synthesis of CHAPS
This protocol is adapted from the original synthesis method and optimized for reproducibility in a standard laboratory setting.[8]
Step 1: Synthesis of N-(3-dimethylaminopropyl)cholamide Intermediate
Activation of Cholic Acid: In a round-bottom flask, dissolve 1 equivalent of cholic acid in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.1 equivalents of ethyl chloroformate. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction forward. Allow the reaction to stir at 0°C for 30 minutes to form the mixed anhydride.
Amide Bond Formation: In a separate flask, dissolve 1.2 equivalents of N,N-dimethyl-1,3-propanediamine in THF. Add this solution dropwise to the activated cholic acid mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Work-up and Isolation: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Remove the THF under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 1 M NaOH and brine. The alkaline wash removes any unreacted cholic acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the intermediate as a solid.
Step 2: Synthesis of CHAPS from the Intermediate
Sulfonation Reaction: Dissolve the dried N-(3-dimethylaminopropyl)cholamide intermediate in anhydrous dimethylformamide (DMF). Add 1.1 equivalents of 1,3-propane sultone. Heat the mixture to 60°C and stir for 2-3 hours.
Precipitation and Purification: Allow the solution to cool to room temperature. Add absolute methanol to precipitate the crude CHAPS product. Collect the precipitate by vacuum filtration.
Final Washing: Triturate the crude product in boiling acetone to remove unreacted starting materials and byproducts. Collect the purified CHAPS by vacuum filtration and dry thoroughly. The typical yield should be 75-80%.[8]
Diagram: CHAPS Synthesis Pathway
Caption: Reaction scheme for the two-step synthesis of CHAPS.
Critical Factors for Reproducibility
Purity of Reagents: The purity of the starting cholic acid and 1,3-propane sultone is critical. Impurities can lead to side reactions and a final product with poor performance characteristics.
Anhydrous Conditions: The activation and amidation steps are sensitive to water, which can hydrolyze the activated ester intermediate, reducing the yield. Ensure all solvents and glassware are thoroughly dried.
Temperature Control: Maintaining the correct temperature during activation and sulfonation is key to preventing side reactions and ensuring complete conversion.
Purification: The final trituration step with boiling acetone is essential for removing unreacted materials. Inadequate washing can leave impurities that may interfere with downstream applications. A final product purity of >95% is desirable.[8]
Part 2: Performance Benchmarking and Comparative Analysis
Synthesizing a detergent is only half the battle; verifying its performance is crucial. A poorly synthesized batch of CHAPS can have a different Critical Micelle Concentration (CMC) or contain impurities that denature proteins, compromising experimental results.
Key Performance Indicators (KPIs) for Detergents
A well-characterized detergent is a reliable tool. The following parameters are essential for validating a batch of synthesized CHAPS and comparing it to alternatives.
Table 1: Physicochemical properties of CHAPS and common alternative detergents.
Diagram: Workflow for Detergent Performance Validation
Caption: Self-validating workflow for characterizing synthesized CHAPS.
Part 3: Head-to-Head Comparison in a Demanding Application
The ultimate test of a detergent's utility is its performance in a real-world application. The solubilization of complex protein mixtures from tissues for 2D-PAGE is one of the most demanding scenarios, as it requires efficient solubilization without compromising protein focusing.
Experimental Evidence: Protein Extraction from Brain Tissue
Studies comparing various detergents for the extraction of proteins from human brain tissue provide invaluable, objective data. The number of distinct protein spots resolved on a 2D gel serves as a direct measure of the detergent's efficacy.
Detergent / Combination
Average Protein Spots Detected
Key Observation
4% CHAPS (Standard)
~1000
A reliable baseline, but may be less effective for highly hydrophobic or high molecular weight proteins.[13]
4% CHAPS + 2% ASB-14
~1200
Significantly improves the number and resolution of spots, especially for basic and high MW proteins.[13]
2% C7BzO
~477 (pH 3-10 strip, CHO cells)
In some systems like CHO cells, can outperform CHAPS alone in total spot detection.[10]
4% CHAPS + 2% ASB-16
~1087
Effective, but slightly less so than the combination with ASB-14 in this specific application.[13]
Table 2: Comparative efficacy of detergents in solubilizing human brain proteins for 2D-PAGE, measured by the number of resolved protein spots. Data adapted from Martins-de-Souza et al. (2007) and other comparative studies.[10][13]
The data clearly indicate that while CHAPS is a powerful and versatile detergent, its performance can be significantly enhanced by combining it with other detergents like ASB-14, particularly for complex proteomes.[13] This synergistic effect likely arises from the complementary properties of the detergents in solubilizing different subsets of the proteome.
Experimental Protocol: Comparative Protein Extraction for 2D-PAGE
This protocol allows for a direct comparison of protein solubilization efficiency between CHAPS and an alternative detergent formulation.
Materials:
Lysis Buffer A (CHAPS): 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 100 mM DTT, 40 mM Tris, and 1% (v/v) protease inhibitor cocktail.[14]
Lysis Buffer B (CHAPS + ASB-14): 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) ASB-14, 100 mM DTT, and 1% (v/v) protease inhibitor cocktail.[10][13]
Frozen tissue sample (e.g., mouse brain) or cultured cell pellet.
Homogenizer (e.g., Dounce or Polytron).
Procedure:
Sample Preparation: Weigh approximately 50 mg of frozen tissue or start with a cell pellet.
Homogenization: Add 250 µL of ice-cold Lysis Buffer A to one sample and 250 µL of Lysis Buffer B to a replicate sample.
Solubilization: Homogenize the tissue on ice until a uniform suspension is achieved. Incubate on a rocking platform for 1 hour at room temperature to ensure complete solubilization.
Clarification: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet any insoluble debris.
Quantification: Carefully collect the supernatant. Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, after appropriate dilution to reduce detergent interference).
Analysis: Load equal amounts of total protein from each extraction onto parallel isoelectric focusing (IEF) strips for the first dimension of 2D-PAGE. Complete the second dimension (SDS-PAGE), stain the gels (e.g., with Coomassie or silver stain), and compare the number and resolution of the protein spots.
Diagram: Comparative Protein Extraction Workflow
Caption: Workflow for comparing detergent extraction efficiency for 2D-PAGE.
Conclusion and Recommendations
The synthesis of CHAPS detergent from cholic acid and N,N-dimethyl-1,3-propanediamine is a reproducible process, provided that strict attention is paid to reagent purity and reaction conditions. For laboratories undertaking this synthesis, a rigorous validation workflow is not merely recommended; it is essential for ensuring the integrity of downstream experimental data.
Key Takeaways:
Synthesis is Feasible: The two-step synthesis protocol is robust and can achieve high yields, making in-house production a viable option.[8]
Validation is Non-Negotiable: Every synthesized batch must be validated for purity and performance (e.g., CMC) against a known standard to ensure reproducibility.
CHAPS is a Strong Foundation: For general proteomics and the solubilization of many membrane proteins, CHAPS remains an excellent first choice due to its non-denaturing properties and high dialyzability.[1][14]
Empirical Optimization is Crucial: No single detergent is universally superior.[10][15] For particularly challenging proteomes, such as those from membrane-rich tissues, a combination of detergents (e.g., CHAPS and ASB-14) often yields the best results.[13] The optimal choice should always be determined empirically for the specific sample and application.
Ultimately, whether synthesized in-house or purchased from a commercial supplier, a thorough understanding of CHAPS's properties and its performance relative to other detergents empowers researchers to design more effective protein extraction strategies, leading to more reliable and insightful scientific outcomes.
References
Benchchem. (n.d.). CHAPS vs. ASB-14 in Proteomics: A Comparative Guide. Benchchem.
Benchchem. (n.d.). A Head-to-Head Comparison of Asb-14 and C7BzO Detergents for Proteomics Research. Benchchem.
Ningrum, E. O., Pratiwi, E. L., Shaffitri, I. L., Suprapto, S., Mukti, M. R., Agustiani, E., Puspita, N. F., & Karisma, A. D. (2021). Developments on synthesis and applications of sulfobetaine derivatives: A brief review. Indonesian Journal of Chemistry, 21(5), 1298-1315. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Characterization and Surface Properties of Series Sulfobetaine Surfactants | Request PDF. Retrieved from [Link]
Hardy, D. M. (2012). Correlation for Critical Micellar Concentration of detergent and ionic strength of buffer. ResearchGate. Retrieved from [Link]
Luche, S., Santoni, V., & Rabilloud, T. (2003). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. Molecular & Cellular Proteomics, 2(5), 262-271. Retrieved from [Link]
Chattopadhyay, A., Jafurulla, M., & Pucadyil, T. J. (2004). Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1667(1), 95-100. Retrieved from [Link]
Benchchem. (n.d.). CHAPS vs. Triton X-100: A Comparative Guide for Protein Extraction. Benchchem.
Gold Biotechnology. (2025, January 8). 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. YouTube. Retrieved from [Link]
Martins-de-Souza, D., de Oliveira, B. M., Farias, A. S., Horiuchi, R. S. O., Domingues, C. C., de Paula, E., Marangoni, S., Gattaz, W. F., Dias-Neto, E., & Novello, J. C. (2007). The use of ASB-14 in combination with CHAPS is the best for solubilization of human brain proteins for two-dimensional gel electrophoresis. Briefings in Functional Genomics & Proteomics, 6(1), 70-75. Retrieved from [Link]
NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]
Martins-de-Souza, D., et al. (2007). The use of ASB-14 in combination with CHAPS is the best for solubilization of human brain proteins for two-dimensional gel electrophoresis. Briefings in Functional Genomics, 6(1), 70-75. Retrieved from [Link]
Rabilloud, T., Blisnick, T., Heller, M., Luche, S., Aebersold, R., Lelong, C., & Masselot, M. (2001). Evaluation of non-ionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. arXiv. Retrieved from [Link]
Butler, P. E., & Findlay, J. B. (1995). Synthesis of a radiolabeled zwitterionic detergent and its use in protein purification. Analytical Biochemistry, 226(2), 354-357. Retrieved from [Link]
Creative BioMart. (n.d.). Detergents for Protein Purification: A Comprehensive Resource Guide. Retrieved from [Link]
Hjelmeland, L. M. (1980). A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis. Proceedings of the National Academy of Sciences, 77(11), 6368-6370. Retrieved from [Link]
Nevolianis, T., Galiñska-Rakoczy, A., & Figaj, D. (2022). Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics. International Journal of Molecular Sciences, 23(19), 11888. Retrieved from [Link]
Snow, A. W., & Speaker, S. M. (2023). Development of Zwitterionic Additives to Aqueous Foams to Enhance Suppression of Aromatic and Aliphatic Fuel Pool-Fires. Defense Technical Information Center. Retrieved from [Link]
Dojindo Molecular Technologies, Inc. (n.d.). Detergent CHAPS | CAS 75621-03-3. Retrieved from [Link]
Hjelmeland, L. M. (1980). A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis. PubMed. Retrieved from [Link]
G-Biosciences. (2018, June 8). Handbook & Selection Guide to Detergents & Detergent Removal. Retrieved from [Link]
RSC Advances. (n.d.). Synthesis and interfacial properties of a series of hydroxypropyl sulfobetaine surfactants for enhanced oil recovery. Retrieved from [Link]
Creative Biolabs. (n.d.). Zwitterionic Detergents. Retrieved from [Link]
Analytical Chemistry. (2024, July 11). A Zwitterionic Detergent and Catalyst-Based Single-Cell Proteomics Using a Loss-Free Microhole-Collection Disc. ACS Publications. Retrieved from [Link]
ResearchGate. (n.d.). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis | Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). CHAPS detergent. Retrieved from [Link]
MP Biomedicals. (n.d.). TECHNICAL INFORMATION - CHAPS. Retrieved from [Link]
Science.gov. (n.d.). detergent 3-3-cholamidopropyldimethylammonio-1-propanesulfonate chaps: Topics. Retrieved from [Link]
Fluid Science. (n.d.). CHAPS -3-3 Detergent. Retrieved from [Link]
SERVA Electrophoresis GmbH. (n.d.). CHAPS. Retrieved from [Link]
Difference between 3-(Cholamidopropyl)-1,1-dimethamine and 3-(Cholamidopropyl)dimethylamine nomenclature
In the precise world of chemical synthesis and biochemical applications, accurate nomenclature is paramount. Ambiguity can lead to costly errors, flawed experiments, and misinterpreted results.
Author: BenchChem Technical Support Team. Date: April 2026
In the precise world of chemical synthesis and biochemical applications, accurate nomenclature is paramount. Ambiguity can lead to costly errors, flawed experiments, and misinterpreted results. This guide delves into the distinction between two chemical names that often cause confusion: 3-(Cholamidopropyl)dimethylamine and the less common 3-(Cholamidopropyl)-1,1-dimethamine . We will clarify that both terms refer to a crucial synthetic intermediate of the widely used zwitterionic detergent, CHAPS, and provide a comprehensive technical overview of CHAPS itself.
The Nomenclature Puzzle: Decoding the Names
At first glance, "3-(Cholamidopropyl)-1,1-dimethamine" and "3-(Cholamidopropyl)dimethylamine" might appear to describe different molecules. However, a closer examination of chemical structures and common usage reveals they both point to the same compound: a tertiary amine precursor to CHAPS.
Correct and Preferred Nomenclature: The more chemically intuitive and widely accepted name for this intermediate is (3α,5β,7α,12α)-N-[3-(dimethylamino)propyl]-3,7,12-trihydroxycholan-24-amide . For simplicity in discussion, we will refer to it as 3-(Cholamidopropyl)dimethylamine . The name "3-(Cholamidopropyl)-1,1-dimethamine" is not standard and is likely a result of non-systematic naming conventions, where "1,1-dimethamine" is an unconventional way to describe the two methyl groups on the terminal nitrogen of the propyl chain.
The core structure consists of cholic acid, a bile acid, where the carboxyl group is converted to an amide by linking it to N,N-dimethyl-1,3-diaminopropane. This results in a molecule with the hydrophobic steroid backbone of cholic acid and a hydrophilic tail containing a tertiary amine.
From Precursor to Workhorse: The Synthesis of CHAPS
The true significance of 3-(Cholamidopropyl)dimethylamine lies in its role as a precursor to CHAPS , a non-denaturing zwitterionic detergent indispensable in membrane biochemistry.[1][2][3] The full chemical name for CHAPS is 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate .[1][4][5]
The synthesis involves the quaternization of the tertiary amine in 3-(Cholamidopropyl)dimethylamine with 1,3-propanesultone. This reaction introduces a sulfonate group, creating a molecule with both a positively charged quaternary ammonium ion and a negatively charged sulfonate group, rendering it zwitterionic over a wide pH range.[4]
Caption: Synthesis of CHAPS from cholic acid.
CHAPS: The Gentle Giant of Protein Solubilization
CHAPS is prized for its ability to solubilize membrane proteins and break protein-protein interactions while preserving the native structure and function of the proteins.[2][4][6] This non-denaturing property is crucial for studies that require biologically active proteins.[6][7]
CHAPS combines the gentle solubilizing properties of bile salts with the zwitterionic nature of sulfobetaines.[2][4] This makes it more effective at breaking protein-protein interactions than non-ionic detergents like Triton X-100 and less denaturing than ionic detergents like SDS.[15]
Detergent
Type
Typical Micelle MW (kDa)
Denaturing Potential
Key Application
CHAPS
Zwitterionic
6.15
Low
Solubilizing membrane proteins for functional studies, IEF.[2][11]
Triton X-100
Non-ionic
>90
Low
General cell lysis and protein extraction.
SDS
Anionic
~18
High
Denaturing gel electrophoresis (SDS-PAGE).
Sodium Cholate
Anionic
1.7-3.6
Moderate
Solubilization of membrane proteins.
Practical Applications and Experimental Protocols
CHAPS is a versatile tool in the modern biochemistry and proteomics laboratory. Its unique properties lend themselves to a variety of applications.
Solubilization of Membrane Proteins
The primary application of CHAPS is the extraction of integral membrane proteins from the lipid bilayer in a functional state.[1][3]
Experimental Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization using CHAPS.
Isoelectric Focusing (IEF) and 2D Electrophoresis
Because CHAPS is zwitterionic and carries no net charge over a broad pH range, it is an ideal detergent for IEF, the first dimension of 2D electrophoresis.[2][3] It effectively solubilizes proteins without interfering with their migration in the pH gradient. Concentrations of 2-4% (w/v) are typically used in IEF gels.[11][12]
Sample Lysis Buffer for 2D Electrophoresis (Example)
7 M Urea
2 M Thiourea
4% (w/v) CHAPS
40 mM Tris
65 mM DTT
Trace of Bromophenol Blue
Co-Immunoprecipitation (Co-IP)
The mild, non-denaturing nature of CHAPS makes it suitable for Co-IP experiments where the goal is to preserve protein-protein interactions.[2][7] It effectively lyses cells and solubilizes protein complexes without disrupting the native interactions.
Conclusion
While the nomenclature "3-(Cholamidopropyl)-1,1-dimethamine" and "3-(Cholamidopropyl)dimethylamine" may initially present a point of confusion, both refer to the same synthetic precursor of the widely used biochemical detergent, CHAPS. Understanding this relationship is key for researchers working in protein chemistry and molecular biology. CHAPS itself stands out as a superior non-denaturing, zwitterionic detergent, offering a unique combination of properties that make it invaluable for the solubilization and purification of functional membrane proteins and for applications such as 2D electrophoresis and co-immunoprecipitation. Its high critical micelle concentration and small micelle size further enhance its utility by simplifying its removal from samples. For any researcher looking to maintain the structural and functional integrity of proteins during extraction and analysis, CHAPS remains a gold-standard reagent.
References
Hjelmeland, L. M. (1980). A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis. Proceedings of the National Academy of Sciences of the United States of America, 77(11), 6368–6370. [Link]
Kalipatnapu, S., & Chattopadhyay, A. (1996). Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization. FEBS letters, 391(1-2), 199–202. [Link]
Dojindo Molecular Technologies, Inc. Detergent CHAPS | CAS 75621-03-3. [Link]
Cladera, J., Ricaud, J. L., Villaverde, J., & Dunach, M. (1997). Liposome solubilization and membrane protein reconstitution using Chaps and Chapso. European journal of biochemistry, 243(3), 798–804. [Link]
Desheng. The core advantages and application value of CHAPS in protein research. [Link]
Advanced Laboratory Safety & Operational Guide: 3-(Cholamidopropyl)dimethylamine
As drug development professionals and application scientists, handling complex chemical intermediates requires a rigorous understanding of both their synthetic utility and their environmental persistence. 3-(Cholamidopro...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and application scientists, handling complex chemical intermediates requires a rigorous understanding of both their synthetic utility and their environmental persistence. 3-(Cholamidopropyl)-1,1-dimethamine (commonly referred to as CPDA) is a critical tertiary amine precursor utilized primarily in the synthesis of the widely used zwitterionic detergent CHAPS[1]. Beyond its synthetic utility, it acts biologically as an antidiabetic agent and a phospholipase A2 inhibitor[2].
Given its rigid steroid-like nucleus and basic amine functionality, CPDA poses specific handling hazards and ecological risks. This guide provides a self-validating, step-by-step operational framework for the safe handling, synthesis integration, and rigorous disposal of this compound.
Physicochemical Profiling & Operational Causality
Understanding the physical properties of CPDA is the first step in designing a secure laboratory workflow. Its physical state and solubility profile directly dictate the engineering controls and waste segregation strategies required.
Prevents thermal degradation which can yield toxic nitrogen oxides (NOx) over time.
Operational Workflow: CHAPS Synthesis & Handling
To build context around its disposal, one must understand how CPDA is manipulated in the laboratory. The most common application is the N-sulfopropylation reaction to form CHAPS.
Protocol 1: Synthesis Handling of CPDA for CHAPS Production
Context: CPDA is most frequently manipulated during the synthesis of CHAPS, a critical detergent for membrane protein solubilization[1].
Atmospheric Control : Weigh the CPDA solid (which appears as a white to off-white solid)[] exclusively within a Class II biological safety cabinet or a chemical fume hood.
Causality: The compound's fine particulate nature presents a respiratory irritation risk (Category 3); engineering controls prevent systemic absorption and mucosal irritation[6].
Solvent Mobilization : Dissolve 0.1 mol of CPDA in 500 mL of anhydrous tetrahydrofuran (THF) or chloroform[5],[1].
Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive 1,3-propanesultam used in the subsequent step[1].
N-Sulfopropylation : Introduce 1,3-propanesultam to the tertiary amine solution under continuous stirring at room temperature[1].
Causality: This nucleophilic attack converts the lipophilic tertiary amine into the final water-soluble zwitterionic sulfonate (CHAPS).
Reaction Quenching & Segregation : Once the reaction is complete, the crude mixture will contain unreacted CPDA, CHAPS, and organic solvents. Do not introduce this mixture to aqueous drain systems[7]. Proceed immediately to the liquid waste segregation protocol.
Disposal Procedures & Waste Management
Because CPDA contains a rigid cyclopentaphenanthrene (steroid) ring system[] and an amine group, it is highly resistant to municipal biological wastewater degradation and is hazardous to aquatic environments[7].
Protocol 2: Rigorous Disposal and Spill Management
Solid Waste & Dry Spill Recovery :
Action: In the event of a dry spill, mechanically recover the powder using a non-sparking shovel or sweep it up using inert solids (e.g., diatomaceous earth)[7].
Causality: Never use compressed air or dry brushing. Creating a dust cloud exacerbates the risk of inhalation and ocular irritation (Category 2A)[6].
Liquid Waste Segregation :
Action: Decant reaction mother liquors into strictly segregated, clearly labeled carboys: "Halogenated Waste" (if chloroform was used) and "Non-Halogenated Waste" (if THF/DMSO was used)[5].
Causality: Mixing these streams drastically increases the financial cost of disposal and can trigger dangerous exothermic reactions or off-gassing in the waste container.
PPE Decontamination & Disposal :
Action: Collect all contaminated weighing boats, spatulas, and nitrile gloves (which must satisfy EN 374 standards)[8]. Remove gloves using the pinch-and-pull technique to prevent dermal transfer.
Causality: CPDA is a lipophilic molecule that can permeate compromised skin barriers over time[6]. All contaminated consumables must be sealed in puncture-resistant hazardous waste bags.
Final Thermal Destruction :
Action: Offer all sealed solid, liquid, and PPE waste to a licensed hazardous waste management facility[8].
Causality: High-temperature incineration is the only self-validating method to ensure the complete cleavage of the steroid nucleus and the thermal oxidation of the amine group into manageable nitrogen oxides, preventing environmental persistence[7].
Waste Management Visualization
Fig 1. Segregation and high-temperature incineration workflow for CPDA hazardous waste.